6,7-Dimethoxy-2-methylquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-2-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-12-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWJSTZPSPZPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162328 | |
| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143159-04-0 | |
| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143159040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the properties of 6,7-Dimethoxy-2-methylquinoxaline?
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethoxy-2-methylquinoxaline is a heterocyclic compound belonging to the quinoxaline family. While its direct biological applications are not extensively documented in publicly available literature, its structural motif is present in various compounds with significant pharmacological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics. It also delves into the biological activities of structurally related compounds, suggesting potential areas of investigation for the title compound. Detailed experimental protocols for the synthesis of quinoxaline derivatives and relevant biological assays are provided to facilitate further research.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol .[1][2] It is characterized by a quinoxaline core substituted with two methoxy groups at positions 6 and 7, and a methyl group at position 2. This compound is noted to fluoresce under UV light, a property that lends itself to analytical applications.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 204.22 g/mol | [1] |
| CAS Number | 143159-04-0 | [1][3] |
| Appearance | Solid (Specific color not consistently reported) | - |
| Melting Point | >130 °C (decomposes) | [3] |
| Purity | Typically ≥95% (as supplied commercially) | [1] |
Synthesis
A common and effective method for the synthesis of this compound is the condensation reaction between 4,5-dimethoxy-1,2-phenylenediamine and methylglyoxal. This reaction is a standard procedure for the formation of the quinoxaline ring system.
Experimental Protocol: Synthesis of this compound
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
Methylglyoxal (typically as a 40% aqueous solution)
-
Ethanol or a similar suitable solvent
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 4,5-dimethoxy-1,2-phenylenediamine in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirred solution, add methylglyoxal dropwise at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Expected ¹H NMR Signals (in CDCl₃):
-
A singlet for the methyl group protons at C2 (~2.7-2.8 ppm).
-
Two singlets for the methoxy group protons at C6 and C7 (~3.9-4.1 ppm).
-
Singlets for the aromatic protons at C5 and C8.
-
A singlet for the aromatic proton at C3.
Expected ¹³C NMR Signals (in CDCl₃):
-
A signal for the methyl carbon at C2.
-
Signals for the methoxy carbons.
-
Signals for the aromatic carbons of the quinoxaline ring, with those bearing methoxy groups shifted downfield.
-
Signals for the quaternary carbons of the quinoxaline ring.
Potential Biological Activities and Signaling Pathways
Direct biological activity data for this compound is scarce. However, the 6,7-dimethoxyquinoxaline scaffold is a key feature in compounds targeting important signaling pathways in cancer and neurological disorders.
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in the progression of several cancers.[4][5] The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[5] Derivatives of 6,7-dimethoxyquinoline and quinoxaline have been identified as potent inhibitors of c-Met kinase.[4][6] For instance, a series of 6,7-dimethoxy-4-anilinoquinolines have shown significant inhibitory activity against c-Met, with some compounds exhibiting IC₅₀ values in the nanomolar range.[7][5]
HGF/c-Met Signaling Pathway and Potential Inhibition:
Caption: HGF/c-Met signaling pathway and point of inhibition.
Sigma-2 (σ₂) Receptor Ligands
The sigma-2 (σ₂) receptor is overexpressed in various tumor cells and is considered a biomarker for cell proliferation.[8] Ligands that bind to the σ₂ receptor are being investigated for their potential in cancer imaging and therapy.[8] Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which share a similar dimethoxybenzene moiety with this compound, have demonstrated high affinity and selectivity for the σ₂ receptor.[8][9] Some of these compounds exhibit Kᵢ values in the sub-nanomolar to low nanomolar range for the σ₂ receptor.[8]
Experimental Protocols for Biological Assays
The following are generalized protocols for assays relevant to the potential biological activities of this compound, based on studies of structurally related compounds.
In Vitro c-Met Kinase Assay
This assay is designed to determine the inhibitory activity of a compound against the c-Met kinase enzyme.
Materials:
-
Recombinant human c-Met kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (this compound)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the c-Met kinase, the substrate, and the kinase buffer.
-
Add various concentrations of the test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Experimental Workflow for c-Met Kinase Assay:
Caption: Workflow for in vitro c-Met kinase inhibition assay.
Sigma-2 (σ₂) Receptor Binding Assay
This assay measures the ability of a compound to bind to the σ₂ receptor, typically through competition with a radiolabeled ligand.
Materials:
-
Cell membranes expressing σ₂ receptors (e.g., from tumor cell lines)
-
Radioligand (e.g., [³H]-DTG)
-
Test compound (this compound)
-
Binding buffer
-
(+)-Pentazocine (to block σ₁ receptor binding)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare cell membranes from a suitable source.
-
In a reaction tube, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Include (+)-pentazocine in the incubation mixture to saturate σ₁ receptors, ensuring that the binding of the radioligand is specific to σ₂ receptors.
-
Incubate the mixture for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Kᵢ).
Conclusion
This compound is a compound with well-defined chemical and physical properties. While direct evidence of its biological activity is limited, its structural relationship to potent inhibitors of c-Met kinase and high-affinity ligands for the sigma-2 receptor suggests that it is a valuable scaffold for further investigation in the fields of oncology and neuroscience. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to explore the therapeutic potential of this and related quinoxaline derivatives. Future studies should focus on the synthesis and biological evaluation of this compound to fully elucidate its pharmacological profile.
References
- 1. synchem.de [synchem.de]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | 143159-04-0 [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, forms the structural core of a vast array of derivatives with significant applications in medicinal chemistry and materials science.[1][2][3] The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring bestow unique electronic and chemical properties upon the quinoxaline scaffold, making it a privileged structure in drug discovery.[4][5] This technical guide provides a comprehensive overview of the chemical and physical properties of quinoxaline derivatives, detailed experimental protocols for their synthesis and characterization, and a visual exploration of their engagement with key biological signaling pathways.
Core Chemical and Physical Properties
The physicochemical properties of quinoxaline derivatives are pivotal to their biological activity and formulation development. These properties are highly tunable through substitution on the benzene and pyrazine rings.
Physical Properties
Quinoxaline itself is a colorless to pale yellow crystalline solid or oil with a melting point of 29-32 °C and a boiling point of 220-223 °C.[3][6][7] It is soluble in water and alcohol.[1][6] The pKa of quinoxaline is 0.60, indicating it is a weak base.[1][2][3] The properties of substituted quinoxaline derivatives can vary significantly.
Table 1: Physical Properties of Selected Quinoxaline Derivatives
| Derivative | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Solubility | Reference |
| Quinoxaline | C₈H₆N₂ | 29-32 | 220-223 | Soluble in water and alcohol | [1][3][6] |
| 2,3-Diphenylquinoxaline | C₂₀H₁₄N₂ | 127-128 | - | - | [8] |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline | C₁₅H₉N₃O₂S | 125-127 | - | Insoluble in water; Soluble in methanol, DMF, DMSO | [9] |
| Compound 12 (Anticancer agent) | Not Specified | - | - | - | [10] |
| Compound 26e (ASK1 inhibitor) | Not Specified | - | - | - | [11] |
Note: A comprehensive compilation of data for a wider range of derivatives is recommended for specific research applications.
Spectral Properties
The structural elucidation and characterization of quinoxaline derivatives heavily rely on various spectroscopic techniques.
-
UV-Visible Spectroscopy: Quinoxaline derivatives typically exhibit characteristic absorption bands in the UV-visible region. These absorptions are attributed to π→π* and n→π* electronic transitions within the aromatic system. For instance, some derivatives show absorption maxima (λmax) in the range of 284-352 nm.[12] The specific absorption wavelengths and intensities are influenced by the nature and position of substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying key functional groups within quinoxaline derivatives. Characteristic vibrational frequencies include C=N stretching (around 1560-1597 cm⁻¹) and aromatic C-H and C=C stretching frequencies.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise molecular structure. The chemical shifts of protons and carbons in the quinoxaline core and its substituents provide detailed information about the electronic environment and connectivity of atoms. For example, in the ¹H NMR spectrum of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, aromatic protons appear as multiplets in the range of δ 6.01-7.9 ppm.[9]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of quinoxaline derivatives, confirming their elemental composition and structural features.
Table 2: Spectral Data for a Representative Quinoxaline Derivative: 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline [9]
| Spectral Technique | Key Observations |
| UV-Vis (in DMF) | λmax at 228 nm and 315 nm |
| IR (KBr, cm⁻¹) | 3070 (aromatic C-H), 1607 (C=N), 1495 (NO₂) |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 7.9 (d, 1H), 7.4 (d, 1H), 7.1 (d, 1H), 6.7-6.9 (m, 4H), 6.2 (t, 1H), 6.01 (d, 1H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 157.9, 149.9, 145.1, 134.8, 130.4, 126.8, 125.5, 125.2, 124.6, 119.4, 116.2, 115.8, 115.2, 110.7, 106.1 |
Experimental Protocols
The synthesis of the quinoxaline scaffold is versatile, with the most common method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][13] Various catalysts and reaction conditions can be employed to improve yields and accommodate a wide range of functional groups.[8][14]
General Synthesis of Quinoxaline Derivatives
The following diagram illustrates a generalized workflow for the synthesis and purification of quinoxaline derivatives.
Detailed Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline[8]
This protocol describes a room temperature synthesis using a recyclable alumina-supported heteropolyoxometalate catalyst.
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1,2-diphenylethane-1,2-dione) (1 mmol)
-
Toluene (8 mL)
-
MoVP catalyst (0.1 g)
-
Anhydrous Na₂SO₄
-
Ethanol (for recrystallization)
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (8 mL), add 0.1 g of the MoVP catalyst.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain 2,3-diphenylquinoxaline as white needles.
Characterization: The final product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.[15]
Biological Activity and Signaling Pathways
Quinoxaline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][14][16] Their mechanism of action often involves the modulation of key signaling pathways implicated in disease pathogenesis.
Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1)
Certain quinoxaline derivatives have been identified as potent inhibitors of ASK1, a key regulator of apoptosis, inflammation, and fibrosis.[11] Inhibition of the ASK1 pathway is a promising therapeutic strategy for various diseases.
Tubulin Polymerization Inhibition and Apoptosis Induction
Some novel quinoxaline derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[10] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis through the mitochondrial pathway.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Repository :: Login [recipp.ipp.pt]
- 3. Quinoxaline - Wikipedia [en.wikipedia.org]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. researchgate.net [researchgate.net]
- 6. 91-19-0 CAS MSDS (Quinoxaline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 14. ijrar.org [ijrar.org]
- 15. Quinoxaline derivative synthesis [bio-protocol.org]
- 16. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Quinoxaline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a cornerstone in the edifice of medicinal chemistry.[1] Since its discovery in the late 19th century, this scaffold has proven to be a remarkably versatile platform for the development of a vast array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3] This in-depth technical guide provides a comprehensive overview of the discovery and historical development of quinoxaline compounds, with a focus on seminal synthetic methodologies, quantitative data from early studies, and the elucidation of their mechanisms of action.
The Genesis of a Scaffold: Early Synthetic Methodologies
The journey of quinoxaline chemistry began in 1884 with the pioneering work of German chemists Wilhelm Körner and Oscar Hinsberg.[1][4][5] Their independent reports described the synthesis of quinoxaline derivatives through the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds.[1][4][5] This fundamental reaction, now known as the Körner-Hinsberg synthesis, laid the groundwork for the exploration of this new class of heterocyclic compounds.
A significant advancement in quinoxaline synthesis came in 1965 with the development of the Beirut Reaction by Haddadin and Issidorides. This reaction involves the cycloaddition of benzofuroxan with enamines or enolates to produce quinoxaline-N,N'-dioxides, which are important intermediates and possess biological activities in their own right.
Key Historical Syntheses: Experimental Protocols
1. The Körner-Hinsberg Synthesis of 2,3-Diphenylquinoxaline
This reaction represents a classic example of the condensation of an ortho-diamine with a 1,2-dicarbonyl compound.
-
Reaction Scheme:
Caption: General scheme of the Körner-Hinsberg synthesis.
-
Experimental Protocol:
-
To a warm solution of 2.1 g (0.01 mol) of benzil in 8 mL of rectified spirit, add a solution of 1.1 g (0.01 mol) of o-phenylenediamine in 8 mL of rectified spirit.[6][7]
-
Add water dropwise until a slight cloudiness persists.[7]
-
Allow the solution to cool to room temperature.[6]
-
Filter the resulting precipitate and recrystallize from aqueous ethanol to obtain 2,3-diphenylquinoxaline.[6]
-
2. The Beirut Reaction for the Synthesis of Quinoxaline-1,4-dioxides
This method provides a direct route to quinoxaline-N,N'-dioxides from benzofuroxan and a β-ketoester.
-
Reaction Scheme:
Caption: General scheme of the Beirut Reaction.
-
Experimental Protocol (for the synthesis of 2-acetyl-3-methylquinoxaline 1,4-dioxide):
-
Dissolve benzofuroxan (1 equivalent) and acetylacetone (1 equivalent) in a suitable solvent such as methanol.
-
Add a catalytic amount of a base, for instance, potassium hydroxide.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
-
Quantitative Data from Early Quinoxaline Research
The following tables summarize key quantitative data from early studies on the synthesis of quinoxaline derivatives, providing a comparative overview of the efficiency and physical properties of these foundational compounds.
| Derivative | Reactants | Reaction Conditions | Yield (%) | Melting Point (°C) |
| Quinoxaline | o-Phenylenediamine, Glyoxal | Acetic acid, reflux, 2-3h | 95 | 29-31 |
| 2,3-Dimethylquinoxaline | o-Phenylenediamine, Diacetyl | Ethanol, reflux | High | 105-106 |
| 2,3-Diphenylquinoxaline | o-Phenylenediamine, Benzil | Rectified spirit, warm, 30 min | 94.65 | 125-126 |
| 6-Methyl-1,2,3,4-tetrahydroquinoxaline | 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one, LiAlH4 | THF/diethyl ether, reflux | 93 | 99.1-102.2[8] |
| 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one | 2-Bromoaniline, Sarcosine | CuCl, K3PO4, dimethylethylenediamine, DMSO | 66 | 144.0-146.7[8] |
| 6,8-Dimethyl-1H-quinoxalin-2-one | 2-Bromo-4,6-dimethylaniline, Glycine | CuCl, K3PO4, dimethylethylenediamine, DMSO | 63 | 215.2-217.9[8] |
| dl-2-Ethyl-1,2,3,4-tetrahydroquinoxaline | 3-Ethyl-3,4-dihydro-1H-quinoxalin-2-one, LiAlH4 | THF, reflux | 97 | 67.0-68.0[8] |
| 2-(4-Bromophenyl)-quinoxaline | 4-Bromobenzil, o-Phenylenediamine | CrCl2·6H2O, Ethanol, rt, 35 min | 90 | 237-238[9] |
| 2,3-Di(p-tolyl)quinoxaline | 4,4'-Dimethylbenzil, o-Phenylenediamine | PbBr2, Ethanol, rt, 38 min | 93 | 113-114[9] |
| 2,3-Di(naphthalen-2-yl)quinoxaline | 2,2'-Dinaphthil, o-Phenylenediamine | CuSO4·5H2O, Ethanol, rt, 45 min | 92 | 229-230[9] |
Emergence as a Privileged Scaffold in Medicinal Chemistry
The initial discovery of quinoxaline's simple synthesis paved the way for extensive exploration of its derivatives and their biological activities. Early investigations revealed the potent antimicrobial properties of certain quinoxaline compounds, leading to their development as veterinary antibiotics. This marked the beginning of quinoxaline's journey as a "privileged scaffold" in drug discovery.
Biological Activity of Early Quinoxaline Derivatives
The following tables provide a snapshot of the early biological data for quinoxaline derivatives, highlighting their activity against various cancer cell lines and bacterial strains.
Anticancer Activity (IC50 values in µM)
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HepG2 (Liver) |
| Compound 11 | 9 | 2.5 | - | -[1] |
| Compound 12 | 4.4 | 4.4 | - | -[1] |
| Compound 14 | 2.61 | - | - | -[1] |
| Compound 17 | - | 48 ± 8.79 | 46.6 ± 7.41 | -[1] |
| Compound 18 | 22.11 ± 13.3 | - | - | -[1] |
| Compound 19 | 12.3 | - | 13.3 | 30.4[1] |
| Compound 20 | 12.3 | - | 40.6 | 46.8[1] |
| Compound 24 | - | - | - | -[1] |
Antimicrobial Activity (MIC values in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | MRSA |
| Compound 5m | 4-16 | 8-32 | 4-32 | 8-32[10] |
| Compound 5n | 4-16 | 8-32 | 4-32 | 8-32[10] |
| Compound 5o | 4-16 | 8-32 | 4-32 | 8-32[10] |
| Compound 5p | 4-16 | 8-32 | 4-32 | 8-32[10] |
| Quinoxaline Derivative | 4 (56.7% of isolates) | - | - | 4 (56.7% of isolates)[11] |
| Vancomycin (control) | 4 (63.3% of isolates) | - | - | 4 (63.3% of isolates)[11] |
Elucidating Mechanisms of Action: Signaling Pathways and Experimental Workflows
The development of advanced analytical techniques has enabled a deeper understanding of the molecular mechanisms underlying the biological activities of quinoxaline derivatives. Many have been identified as potent inhibitors of protein kinases, a class of enzymes crucial for cellular signaling.
VEGFR-2 Signaling Pathway Inhibition
A significant number of quinoxaline derivatives exhibit anticancer activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7][12][13][14]
Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.
Induction of Apoptosis
Certain quinoxaline compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells through the activation of caspase cascades.
Caption: Induction of apoptosis via caspase activation by quinoxaline derivatives.[15]
Experimental Workflow for Kinase Inhibitor Profiling
The identification and characterization of quinoxaline derivatives as kinase inhibitors typically follow a structured experimental workflow.
Caption: A typical experimental workflow for the discovery and development of quinoxaline-based kinase inhibitors.[6][16][17]
Conclusion
From their humble beginnings in the late 19th century, quinoxaline compounds have evolved into a major class of heterocyclic compounds with profound implications for medicinal chemistry. The foundational synthetic methods developed by Körner, Hinsberg, and later by Haddadin and Issidorides, opened the door to a vast chemical space that continues to be explored today. The early discoveries of their potent biological activities have been substantiated by modern mechanistic studies, revealing their ability to modulate key signaling pathways involved in a range of diseases. For researchers and drug development professionals, the rich history and diverse reactivity of the quinoxaline scaffold offer a continuing source of inspiration for the design and synthesis of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mtieat.org [mtieat.org]
- 3. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 4. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods : Oriental Journal of Chemistry [orientjchem.org]
- 10. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. biorbyt.com [biorbyt.com]
- 15. researchgate.net [researchgate.net]
- 16. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 6,7-Dimethoxy-2-methylquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 6,7-Dimethoxy-2-methylquinoxaline (CAS No. 143159-04-0). Due to the limited availability of published experimental spectra for this specific compound in the public domain, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers working with this and related quinoxaline derivatives.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
(Predicted for CDCl₃ solvent)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | s | 1H | H-3 |
| ~7.45 | s | 1H | H-5 |
| ~7.35 | s | 1H | H-8 |
| ~4.05 | s | 3H | OCH₃ (C7) |
| ~4.00 | s | 3H | OCH₃ (C6) |
| ~2.75 | s | 3H | CH₃ (C2) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
(Predicted for CDCl₃ solvent)
| Chemical Shift (ppm) | Assignment |
| ~155.0 | C-7 |
| ~153.0 | C-6 |
| ~152.0 | C-2 |
| ~145.0 | C-8a |
| ~142.0 | C-4a |
| ~138.0 | C-3 |
| ~108.0 | C-5 |
| ~105.0 | C-8 |
| ~56.5 | OCH₃ (C7) |
| ~56.0 | OCH₃ (C6) |
| ~22.0 | CH₃ (C2) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃ and OCH₃) |
| ~1620-1600 | Medium-Strong | C=N stretch (quinoxaline ring) |
| ~1580-1450 | Strong | Aromatic C=C stretch |
| ~1250-1200 | Strong | Aryl-O stretch (asymmetric) |
| ~1050-1000 | Strong | Aryl-O stretch (symmetric) |
Table 4: Mass Spectrometry (MS) Data
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| Exact Mass | 204.0899 u |
| Predicted [M+H]⁺ | 205.0972 u |
Experimental Protocols
The following sections detail generalized experimental procedures for obtaining the NMR, IR, and MS spectra of quinoxaline derivatives. These protocols are based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of 300 MHz or higher.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shifts relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Shimadzu, Thermo Fisher Scientific).
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the spectrometer's sample holder.
Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
-
Collect a background spectrum of the empty ATR crystal or the pure KBr pellet before scanning the sample.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).
Sample Preparation (for LC-MS with ESI):
-
Prepare a dilute solution of the sample (approximately 1 µg/mL to 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution can be directly infused into the mass spectrometer or injected into an LC system for separation prior to MS analysis.
Acquisition (ESI):
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds to observe the [M+H]⁺ ion.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-5 kV.
-
Source Temperature: Optimized based on the instrument and solvent.
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.
-
Compare the observed mass with the calculated exact mass of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a compound like this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
A Comprehensive Technical Guide to 6,7-Dimethoxy-2-methylquinoxaline for Researchers and Drug Development Professionals
Central Registry Number: 143159-04-0 [1][2][3]
Systematic Name: 6,7-dimethoxy-2-methylquinoxaline [1][2]
This technical guide provides an in-depth overview of this compound, a heterocyclic compound of significant interest in pharmaceutical research and drug development. This document outlines its chemical properties, synthesis methodologies, and its emerging role as a key intermediate in the development of novel therapeutic agents.[1]
Chemical and Physical Properties
This compound is a quinoxaline derivative characterized by the presence of two methoxy groups at the 6 and 7 positions and a methyl group at the 2 position of the quinoxaline core. The physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C11H12N2O2 | [1][2][3] |
| Molecular Weight | 204.23 g/mol | [1][2][3] |
| CAS Number | 143159-04-0 | [1][2][3] |
| Melting Point | >130°C (decomposes) | [1] |
| Purity | Typically ≥95% | [3][4] |
Synthesis Protocols
The synthesis of quinoxaline derivatives, including this compound, is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] This versatile reaction can be performed under various conditions, with newer methods focusing on greener and more efficient protocols.
General Experimental Protocol for Quinoxaline Synthesis
A widely applicable method for the synthesis of quinoxaline derivatives involves the reaction of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound. The following is a generalized protocol that can be adapted for the synthesis of this compound.
Materials:
-
4,5-Dimethoxy-1,2-phenylenediamine
-
Methylglyoxal (or its synthetic equivalent)
-
Solvent (e.g., ethanol, toluene, or a green solvent like hexafluoroisopropanol)[5][7]
-
Catalyst (optional, e.g., pyridine, alumina-supported heteropolyoxometalates, or clay)[5][7][8]
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent (8 mL), add the o-phenylenediamine (1 mmol).[5]
-
If using a catalyst, add it to the mixture (e.g., 0.1 g of catalyst).[5]
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, if a solid catalyst was used, remove it by filtration.[5]
-
Dry the filtrate over anhydrous Na2SO4.[5]
-
Evaporate the solvent under reduced pressure.[5]
-
Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[5]
Recent advancements in synthetic methodologies have focused on the use of environmentally friendly catalysts and solvents, shorter reaction times, and milder reaction conditions to improve yields and reduce waste.[7]
Applications in Drug Discovery and Development
Quinoxaline derivatives are recognized as a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[5] They form the core structure of various compounds with therapeutic potential, including antitumor, anti-inflammatory, antibacterial, and antiviral agents.[5][9]
This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules designed to act as specific inhibitors in various signaling pathways.[1] For instance, quinoxaline derivatives have been investigated as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component in stress-induced signaling pathways.[10]
Role in Signaling Pathways
The quinoxaline scaffold is a key feature in the design of kinase inhibitors. For example, derivatives of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase, which is implicated in various cancers.[11][12] The general mechanism involves the quinoxaline-based inhibitor binding to the ATP-binding site of the kinase, thereby blocking its activity and downstream signaling.
Below is a generalized diagram illustrating the role of a quinoxaline-based inhibitor in a kinase signaling pathway.
Caption: General mechanism of kinase inhibition.
Experimental Workflow for Synthesis and Characterization
The development of novel quinoxaline-based drug candidates follows a structured workflow from synthesis to biological evaluation.
Caption: Drug discovery workflow.
References
- 1. This compound | 143159-04-0 [chemicalbook.com]
- 2. 143159-04-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. synchem.de [synchem.de]
- 4. cymitquimica.com [cymitquimica.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. acgpubs.org [acgpubs.org]
- 9. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Technical Guide to Novel Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have garnered significant interest due to their broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and neuroprotective properties.[1][4][5][6][7][8][9][10][11][12] This technical guide provides an in-depth exploration of potential research areas for novel quinoxaline derivatives, summarizing key biological data, detailing experimental protocols, and visualizing critical pathways and workflows to empower researchers in their quest for new therapeutic agents.
The versatile nature of the quinoxaline core allows for structural modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[3][4][13] Recent advancements have highlighted the potential of quinoxaline derivatives as inhibitors of key enzymes and modulators of critical signaling pathways implicated in numerous diseases.[5][14][15] This guide will delve into these promising areas, offering a solid foundation for the rational design and development of next-generation quinoxaline-based drugs.
Core Research Areas and Biological Activities
The therapeutic promise of quinoxaline derivatives spans multiple domains. The following sections outline key research areas, supported by quantitative data on the biological activity of recently developed compounds.
Anticancer Activity
Quinoxaline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[5][7][16] These mechanisms include the inhibition of protein kinases, interference with microtubule polymerization, and induction of apoptosis.[5][8][17][18]
Several studies have demonstrated the potent cytotoxic effects of novel quinoxaline compounds against a range of human cancer cell lines.[5][15][17][19][20] For instance, some derivatives have shown promising activity against colon, liver, breast, and prostate cancer cells.[5][17]
Table 1: Anticancer Activity of Novel Quinoxaline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II inhibition, Apoptosis induction | [17] |
| Compound III | PC-3 (Prostate) | 4.11 | Topoisomerase II inhibition, Apoptosis induction | [17] |
| Compound 6k | MCF-7 (Breast) | 6.93 | Broad-spectrum antiproliferative | [19] |
| Compound 6k | HCT-116 (Colon) | 9.46 | Broad-spectrum antiproliferative | [19] |
| Compound 6k | HeLa (Cervical) | 12.17 | Broad-spectrum antiproliferative | [19] |
| QW12 | HeLa (Cervical) | 10.58 | STAT3 inhibition, Apoptosis induction | [15] |
| Compound 11 | HCT116 (Colon) | 2.5 | Not specified | [3] |
| Compound 11 | MCF-7 (Breast) | 9 | Not specified | [3] |
| Compound 12 | Various | 0.19 - 0.51 | Tubulin polymerization inhibition | [18] |
| Analog 84 | Pancreatic Cancer Cells | ~4-fold more potent than 13-197 | IKKβ phosphorylation modulation | [21] |
| Compound 11d | MDA-MB-231 (Breast) | 21.68 | VEGFR-2 targeting | [20] |
| Compound 11d | MCF-7 (Breast) | 35.81 | VEGFR-2 targeting | [20] |
Antiviral Activity
The emergence of viral pandemics has underscored the urgent need for new antiviral therapies. Quinoxaline derivatives have shown considerable promise as potent antiviral agents, particularly against respiratory pathogens.[4][22][23] Their mechanisms of action can involve the inhibition of viral entry, replication, or key viral enzymes.[22][24]
Recent research has focused on the development of quinoxaline-based compounds with activity against influenza viruses, coronaviruses (including SARS-CoV-2), and other respiratory viruses.[4][22][23] The adaptability of the quinoxaline scaffold allows for the design of molecules that can target specific viral proteins.[22][24]
Table 2: Antiviral Activity of Novel Quinoxaline Derivatives
| Compound/Derivative | Virus | Target/Mechanism | Activity | Reference |
| Indolo[2,3-b]quinoxaline hybrid | Influenza A (H1N1) | Not specified | Antiviral capabilities | [22] |
| Pyrrolo[1,2-a]quinoxaline series | SARS-CoV-2 | Main protease inhibition | Promising candidates | [22] |
| Compound 32 | SARS-CoV-2 Mpro | Active site binding | IC50 ≈ 301.0 µM | [22] |
| 6-chloro-7-fluoroquinoxaline derivatives 23 & 24 | HIV | Reverse Transcriptase | Active | [24] |
| Compound 3 | HIV | Reverse Transcriptase | IC50 = 0.33 µM | [25] |
Antimicrobial Activity
With the rise of antibiotic resistance, the development of new antimicrobial agents is a global health priority. Quinoxaline derivatives have a long history of investigation for their antibacterial and antifungal properties.[9][10][11][26][27] Quinoxaline 1,4-dioxides, in particular, have demonstrated significant activity against a broad spectrum of bacteria.[10][28]
Table 3: Antimicrobial Activity of Novel Quinoxaline Derivatives
| Compound/Derivative | Microorganism | Activity | Reference |
| Quinoxaline 1,4-dioxide derivatives | Mycobacterium tuberculosis | 99-100% inhibition | [10] |
| Compound 5k | Acidovorax citrulli | Good antibacterial activity | [27] |
| Compound 5j | Rhizoctonia solani | EC50 = 8.54 µg/mL | [27] |
| Compound 5t | Rhizoctonia solani | EC50 = 12.01 µg/mL | [27] |
| QXN1, QXN5, QXN6 | Pseudomonas aeruginosa | Potent activity | [26] |
Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer's and Parkinson's present significant therapeutic challenges. Recent studies suggest that quinoxaline derivatives possess neuroprotective properties, acting through various mechanisms to protect neurons from damage and death.[6][29][30][31][32] These mechanisms include antioxidant activity, anti-inflammatory effects, and modulation of key signaling pathways involved in neuronal survival.[6][31]
For instance, certain quinoxaline derivatives have been shown to enhance neuronal viability, block Aβ-induced toxicity, and reduce reactive oxygen species (ROS) in models of Alzheimer's disease.[6][31] In models of Parkinson's disease, some derivatives have demonstrated the ability to attenuate neurodegeneration.[29]
Table 4: Neuroprotective Activity of Novel Quinoxaline Derivatives
| Compound/Derivative | Disease Model | Proposed Mechanism | Effect | Reference |
| QX-4 and QX-6 | Alzheimer's Disease (in vitro/in vivo) | Antioxidant, Anti-inflammatory, AChE inhibition | Enhanced neuronal viability, blocked Aβ-induced toxicity, decreased ROS | [6][31] |
| PAQ (4c) | Parkinson's Disease (cellular and animal models) | Activation of ryanodine receptor channels | Attenuated neurodegeneration | [29][30] |
| MPAQ | Parkinson's Disease (cellular models) | Not fully elucidated | Substantial neuroprotection | [32] |
Key Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which quinoxaline derivatives exert their biological effects is crucial for rational drug design. Several key signaling pathways have been identified as being modulated by these compounds.
PI3K/mTOR Signaling Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are central regulators of cell growth, survival, and proliferation, and their dysregulation is a hallmark of many cancers.[14] Quinoxaline derivatives have emerged as promising dual inhibitors of the PI3K/mTOR pathway, offering a powerful strategy for cancer therapy.[14] By simultaneously blocking these two key nodes, these compounds can effectively inhibit cancer cell growth and proliferation.[14]
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mtieat.org [mtieat.org]
- 3. mdpi.com [mdpi.com]
- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
- 15. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 24. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 27. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. mdpi.com [mdpi.com]
- 29. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. journalajrb.com [journalajrb.com]
- 32. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-2-methylquinoxaline
Introduction
Quinoxaline derivatives are an important class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets in drug discovery and development. 6,7-Dimethoxy-2-methylquinoxaline, in particular, serves as a key intermediate in the synthesis of various pharmacologically active molecules. This document provides a detailed protocol for the synthesis of this compound via the condensation of 4,5-dimethoxy-1,2-phenylenediamine with pyruvaldehyde.
Principle of the Method
The synthesis is based on the well-established condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. In this specific protocol, 4,5-dimethoxy-1,2-phenylenediamine reacts with pyruvaldehyde (methylglyoxal) in an alcoholic solvent to yield the desired this compound. The reaction typically proceeds under mild conditions and gives a good yield of the product.
Experimental Protocol
Materials and Equipment
-
Reactants:
-
4,5-Dimethoxy-1,2-phenylenediamine
-
Pyruvaldehyde (40% solution in water)
-
-
Solvent:
-
Ethanol (95%)
-
-
Reagents for Work-up and Purification:
-
Sodium sulfate (anhydrous)
-
Activated carbon
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Ethyl acetate/Hexane mixture)
-
-
Glassware and Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders, and funnels
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Melting point apparatus
-
NMR spectrometer and Mass spectrometer for product characterization
-
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1.68 g, 10 mmol) in 40 mL of 95% ethanol. Stir the mixture at room temperature until the diamine is completely dissolved.
-
Addition of Pyruvaldehyde: To the stirred solution, add pyruvaldehyde (1.80 g of a 40% aqueous solution, 10 mmol) dropwise over a period of 10 minutes.
-
Reaction: After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C). Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and wash it with brine (2 x 25 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. If the solution is colored, add a small amount of activated carbon, stir for 10 minutes, and then filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization: Characterize the final product by determining its melting point and recording its 1H NMR, 13C NMR, and mass spectra.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 4,5-Dimethoxy-1,2-phenylenediamine | 1.68 g (10 mmol) |
| Pyruvaldehyde (40% aq. solution) | 1.80 g (10 mmol) |
| Solvent | |
| Ethanol (95%) | 40 mL |
| Reaction Conditions | |
| Temperature | Reflux (~80°C) |
| Time | 2 hours |
| Product | |
| Theoretical Yield | 2.04 g |
| Typical Experimental Yield | 1.73 g (85%) |
| Melting Point | To be determined |
Visualization
Synthesis Workflow
Applications of Quinoxaline Derivatives in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives, characterized by a fused benzene and pyrazine ring system, represent a versatile scaffold in medicinal chemistry.[1][2] These compounds have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This document provides detailed application notes and protocols for the synthesis and evaluation of quinoxaline derivatives, along with a summary of their biological activities.
Anticancer Applications
Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.[6][7] Their mechanisms of action are often attributed to the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for tumor growth and angiogenesis.[6][8] Some derivatives also induce apoptosis in cancer cells.[6][9]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound IV | PC-3 (Prostate) | 2.11 | Doxorubicin | - | [9] |
| Compound III | PC-3 (Prostate) | 4.11 | Doxorubicin | - | [9] |
| VIId | HCT116 (Colon) | - | - | - | [6] |
| VIIIa | HepG2 (Liver) | - | - | - | [6] |
| VIIIc | MCF-7 (Breast) | - | - | - | [6] |
| VIIIe | HCT116 (Colon) | - | - | - | [6] |
| XVa | HepG2 (Liver) | - | - | - | [6] |
| Tetrazolo[1,5-a]quinoxaline derivatives | Various | Higher than Doxorubicin | Doxorubicin | - | [7] |
Note: Specific IC50 values for compounds VIId, VIIIa, VIIIc, VIIIe, and XVa were not provided in the abstract but were described as having "promising activity".
Signaling Pathway: Kinase Inhibition by Quinoxaline Derivatives
Caption: Quinoxaline derivatives as kinase inhibitors in cancer therapy.
Antimicrobial Applications
Quinoxaline derivatives exhibit significant activity against a range of pathogenic bacteria and fungi.[3][10][11] Their broad-spectrum antimicrobial properties make them attractive candidates for the development of new anti-infective agents.[12][13]
Quantitative Data: Antimicrobial Activity
The following table presents the antimicrobial activity of representative quinoxaline derivatives, including Minimum Inhibitory Concentration (MIC) and EC50 values.
| Compound ID | Microorganism | Activity Metric | Value (µg/mL) | Reference Drug | Value (µg/mL) | Source |
| Compound 5j | Rhizoctonia solani (Fungus) | EC50 | 8.54 | Azoxystrobin | 26.17 | [10] |
| Compound 5t | Rhizoctonia solani (Fungus) | EC50 | 12.01 | Azoxystrobin | 26.17 | [10] |
| Compound 5k | Acidovorax citrulli (Bacterium) | - | - | - | - | [10] |
| Synthesized Compounds | Staphylococcus aureus | Zone of Inhibition | 12-18 mm | - | - | [12] |
| Synthesized Compounds | Candida albicans | Zone of Inhibition | 13-18.5 mm | - | - | [12] |
| Various Compounds | S. aureus, B. cereus, S. marcescens, P. merabitis | MIC | Varied | Streptomycin | 25 | [11] |
| Various Compounds | A. ochraceus, P. chrysogenum | MIC | Varied | Mycostatin | 30 | [11] |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Antiviral Applications
The antiviral potential of quinoxaline derivatives has been demonstrated against a variety of viruses, including respiratory pathogens.[14][15] Some derivatives have shown potent activity against viruses such as Human Cytomegalovirus (HCMV).[16]
Quantitative Data: Antiviral Activity
The table below highlights the antiviral efficacy of specific quinoxaline derivatives.
| Compound ID | Virus | IC50 (µM) | Reference Drug | IC50 (µM) | Source |
| Compound 1a | HCMV | <0.05 | Ganciclovir | 0.59 | [16] |
| Compound 20 | HCMV | <0.05 | Ganciclovir | 0.59 | [16] |
| S-2720 | HIV-1 Reverse Transcriptase | Very Potent | - | - | [17][18] |
| Compound 1 | Herpes Simplex Virus | 25% plaque reduction at 20 µg/mL | - | - | [17] |
Experimental Protocols
A. General Protocol for the Synthesis of Quinoxaline Derivatives
This protocol is based on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, a common and effective method for synthesizing the quinoxaline scaffold.[19][20]
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
1,2-dicarbonyl compound (e.g., benzil) (1 mmol)
-
Toluene (8 mL)
-
Catalyst (e.g., Alumina-supported heteropolyoxometalates) (0.1 g)[19]
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ethanol for recrystallization
-
Round-bottom flask, magnetic stirrer, filtration apparatus, TLC plates
Procedure:
-
To a round-bottom flask, add the o-phenylenediamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and toluene (8 mL).
-
Add the catalyst (0.1 g) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol.
B. Protocol for In Vitro Anticancer Activity Assay (SRB Assay)
This protocol describes the determination of the cytotoxic effects of quinoxaline derivatives on human tumor cell lines using the Sulforhodamine B (SRB) assay.[7]
Materials:
-
Human tumor cell lines (e.g., HCT116, HepG2, MCF-7)
-
Culture medium and supplements
-
Quinoxaline derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris buffer
-
96-well plates, incubator, plate reader
Procedure:
-
Seed the cells in 96-well plates at the appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the quinoxaline derivatives and incubate for a specified period (e.g., 48-72 hours).
-
After incubation, fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 10-30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris buffer.
-
Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
C. Protocol for Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This protocol outlines the agar disc diffusion method to assess the antibacterial and antifungal activity of quinoxaline derivatives.[3][11]
Materials:
-
Bacterial and/or fungal strains
-
Agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Quinoxaline derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile paper discs
-
Standard antibiotic and antifungal discs (positive controls)
-
Petri dishes, incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate the surface of the agar plates uniformly with the microbial suspension.
-
Impregnate sterile paper discs with a known concentration of the quinoxaline derivatives.
-
Place the impregnated discs, along with control discs, on the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
After incubation, measure the diameter of the zone of inhibition around each disc.
-
Compare the zone of inhibition of the test compounds with that of the standard controls to determine the antimicrobial activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. arcjournals.org [arcjournals.org]
- 13. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 14. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: 6,7-Dimethoxy-2-methylquinoxaline as an Internal Standard in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6,7-Dimethoxy-2-methylquinoxaline as an internal standard (IS) in chromatographic assays. The following sections detail the principles, experimental procedures, and expected performance characteristics for the quantitative analysis of a hypothetical analyte, "Analyte X," a structurally similar quinoxaline derivative.
Introduction
Quantitative chromatographic analysis relies on the precise and accurate measurement of analyte concentrations. The use of an internal standard is a widely accepted technique to improve the reliability of these measurements by correcting for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. This compound is a suitable candidate for use as an internal standard in the analysis of quinoxaline-based compounds due to its structural similarity and distinct retention time under typical reversed-phase chromatographic conditions.
Principle of the Internal Standard Method
The internal standard method involves adding a constant, known amount of this compound to all calibration standards, quality control samples, and unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to construct a calibration curve. This ratio is used to calculate the concentration of the analyte in unknown samples, thereby compensating for potential errors introduced during the analytical workflow.
Caption: Workflow for quantification using an internal standard.
Experimental Protocols
-
Analyte X (purity ≥ 98%)
-
This compound (Internal Standard, purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (≥ 98%)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC vials with inserts
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonication bath
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Analyte X Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Analyte X stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the Internal Standard stock solution with a 50:50 mixture of methanol and water.
-
Calibration Standards: To a series of HPLC vials, add an appropriate volume of each Analyte X working standard solution. To each vial, add a constant volume of the Internal Standard working solution (10 µg/mL) to achieve a final IS concentration of 1 µg/mL. Dilute to the final volume with the 50:50 methanol/water mixture.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) in a similar manner to the calibration standards, using separate dilutions of the stock solution.
-
Accurately weigh or measure the sample matrix.
-
Spike the sample with the Internal Standard working solution to achieve a final concentration of 1 µg/mL.
-
Perform the necessary extraction procedure (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in a known volume of the mobile phase initial conditions.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Caption: Sample preparation workflow for analysis.
Data Presentation and Performance Characteristics
The following tables summarize the expected quantitative data from a method validation study using this compound as an internal standard.
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1.0 | 15,234 | 150,123 | 0.101 |
| 5.0 | 76,170 | 151,543 | 0.503 |
| 10.0 | 153,890 | 152,345 | 1.010 |
| 25.0 | 380,987 | 150,987 | 2.523 |
| 50.0 | 755,432 | 149,876 | 5.041 |
| 100.0 | 1,510,876 | 150,567 | 10.035 |
| Regression Equation | y = 0.1002x + 0.0015 | ||
| Correlation Coefficient (r²) | 0.9998 |
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) (n=6) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 3.0 | 2.95 | 98.3 | 2.1 | 3.5 |
| Medium | 30.0 | 30.4 | 101.3 | 1.5 | 2.8 |
| High | 80.0 | 79.2 | 99.0 | 1.2 | 2.1 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of structurally related compounds by HPLC. The detailed protocol and performance data presented herein demonstrate the suitability of this approach for achieving high accuracy and precision in chromatographic assays. Researchers, scientists, and drug development professionals can adapt this methodology to their specific analytical needs, ensuring the integrity and quality of their quantitative data.
Analytical methods for the detection and quantification of 6,7-Dimethoxy-2-methylquinoxaline.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection and quantification of 6,7-Dimethoxy-2-methylquinoxaline. The following methods have been developed based on established analytical principles for quinoxaline derivatives and are presented as a guide for laboratory implementation and validation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Protocol
1.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
1.1.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
1.1.3. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 30% B1-10 min: 30-70% B10-12 min: 70% B12-13 min: 70-30% B13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 325 nm |
1.1.4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions) to obtain concentrations in the range of 1-100 µg/mL.
1.1.5. Sample Preparation
-
Bulk Drug: Accurately weigh a quantity of the bulk drug powder equivalent to 10 mg of this compound and transfer to a 10 mL volumetric flask. Add methanol, sonicate to dissolve, and dilute to volume. Further dilute with the mobile phase to a final concentration within the calibration range.
-
Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 50 mL volumetric flask. Add approximately 30 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Centrifuge a portion of this solution and dilute the supernatant with the mobile phase to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][2] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | No interference from placebo or degradation products at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range.[3] |
| Range | 80-120% of the test concentration for assay.[3] |
| Accuracy (% Recovery) | 98.0% - 102.0%.[2] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%[2] |
| Limit of Detection (LOD) | To be determined experimentally (e.g., Signal-to-Noise ratio of 3:1).[1] |
| Limit of Quantification (LOQ) | To be determined experimentally (e.g., Signal-to-Noise ratio of 10:1).[1] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of this compound, particularly for trace-level analysis and in complex matrices.
Experimental Protocol
2.1.1. Materials and Reagents
-
This compound reference standard
-
Methanol (GC grade)
-
Ethyl acetate (GC grade)
-
Helium (carrier gas, high purity)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Autosampler vials with inserts
2.1.2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler.
-
Data acquisition and processing software with a mass spectral library.
2.1.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Conditions |
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
2.1.4. Preparation of Standard and Sample Solutions
-
Prepare standard and sample solutions in ethyl acetate at appropriate concentrations. The preparation steps are similar to those for the HPLC method, with the final solvent being ethyl acetate.
Method Validation
Similar validation parameters as for the HPLC method should be evaluated, with adjustments for the GC-MS technique.
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | Unique retention time and mass spectrum for the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the concentration range. |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 5.0%Intermediate Precision (Inter-day): ≤ 5.0% |
| Limit of Detection (LOD) | To be determined experimentally. |
| Limit of Quantification (LOQ) | To be determined experimentally. |
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
UV-Visible Spectroscopy
UV-Visible spectroscopy can be used for a rapid, preliminary identification and simple quantification of this compound in solution.
Experimental Protocol
-
Solvent: Use a suitable UV-transparent solvent, such as methanol or ethanol.
-
Standard Preparation: Prepare a standard solution of known concentration.
-
Sample Preparation: Prepare a sample solution of an appropriate concentration to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
-
Measurement: Record the UV-Vis spectrum from 200 to 400 nm. The absorption maxima for quinoxaline derivatives are typically observed in the regions of 230-260 nm and 315-330 nm.[4][5][6][7][8]
-
Quantification: Use the Beer-Lambert law (A = εbc) to quantify the analyte by measuring the absorbance at the wavelength of maximum absorption (λmax).
Logical Relationship for Quantification
Caption: Quantification of this compound using UV-Vis spectroscopy.
Summary of Quantitative Data (Representative)
The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are representative and must be experimentally determined during method validation.
| Parameter | HPLC-UV | GC-MS (SIM) |
| Linear Range | 1 - 100 µg/mL | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% |
| LOD (estimated) | ~0.1 µg/mL | ~0.01 µg/mL |
| LOQ (estimated) | ~0.3 µg/mL | ~0.03 µg/mL |
References
- 1. actascientific.com [actascientific.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. mdpi.com [mdpi.com]
Application Notes: Synthesis of 6,7-Dimethoxy-4-anilinoquinolines as Potent c-Met Inhibitors
Introduction
6,7-Dimethoxy-4-anilinoquinoline derivatives are a significant class of compounds in medicinal chemistry, demonstrating potent inhibitory activity against various protein kinases. Notably, they are recognized as inhibitors of the c-Met tyrosine kinase, a key player in cell proliferation, survival, and migration.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making c-Met an attractive target for anticancer drug development.[1][2][3]
This document provides a detailed guide for the synthesis of 6,7-dimethoxy-4-anilinoquinolines, targeting researchers and professionals in drug development. The outlined protocol is based on established synthetic routes, primarily involving the nucleophilic substitution of 4-chloro-6,7-dimethoxyquinoline with substituted anilines.
Core Synthetic Strategy
The principal synthetic route involves a nucleophilic aromatic substitution reaction where the chlorine atom at the C4 position of the quinoline ring is displaced by the amino group of a substituted aniline. This reaction is typically carried out in a suitable solvent under reflux conditions.[2] The key intermediate, 4-chloro-6,7-dimethoxyquinoline, can be synthesized from 3,4-dimethoxyaniline through a multi-step process.[4][5]
Alternative modern catalytic methods like the Buchwald-Hartwig amination could also be applicable for the formation of the C-N bond between the quinoline and aniline moieties, potentially offering milder reaction conditions and broader substrate scope.[6][7][8] Similarly, the Ullmann condensation is another classical method for forming aryl-amine bonds, though it often requires higher temperatures.[9]
Experimental Workflow Diagram
Caption: Synthetic workflow for 6,7-dimethoxy-4-anilinoquinolines.
Protocols
Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline
This protocol is adapted from various patented and literature methods.[4][5]
-
Nitration and Reduction of 3,4-Dimethoxyaniline: Start with 3,4-dimethoxyaniline, which undergoes nitration followed by iron powder reduction to yield the corresponding aniline compound.[5]
-
Cyclization: The resulting aniline derivative is then cyclized with ethyl chloroformate in the presence of a base like sodium methoxide to form 4-hydroxy-6,7-dimethoxyquinoline.[5]
-
Chlorination: A mixture of 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent) and phosphorus oxychloride (POCl₃, used as both reagent and solvent) is heated at reflux for 4-12 hours.[5] Alternatively, the reaction can be carried out in a high-boiling solvent like diethylene glycol dimethyl ether with added POCl₃.[5]
-
Work-up: After the reaction is complete (monitored by TLC), the excess POCl₃ is removed under reduced pressure. The residue is carefully poured into an ice-water mixture and neutralized with a base (e.g., potassium carbonate or dilute ammonia) to precipitate the crude product.[5][10]
-
Purification: The crude solid is collected by filtration, washed with water, and dried. Recrystallization from a solvent mixture such as ethyl acetate/ethanol yields the purified 4-chloro-6,7-dimethoxyquinoline.[5]
Protocol 2: General Procedure for the Synthesis of 6,7-Dimethoxy-4-(substituted-anilino)quinolines [2][3]
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinoline (1 equivalent, e.g., 5 mmol) and the desired substituted aniline (1.2 equivalents, e.g., 6 mmol) in isopropanol (e.g., 40 mL).[2]
-
Reaction: Stir the mixture at reflux for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Purification: The resulting solid residue is purified by column chromatography on silica gel. A typical eluent system is a mixture of dichloromethane and methanol (e.g., 10:1 v/v).[2]
-
Characterization: The purified fractions containing the product are combined and the solvent is evaporated to yield the final 6,7-dimethoxy-4-anilinoquinoline derivative. The product can be characterized by NMR and mass spectrometry.
Data Presentation
Table 1: Synthesis and Characterization of Selected 6,7-Dimethoxy-4-anilinoquinoline Derivatives [2]
| Compound ID | Substituted Aniline Moiety | Yield (%) | Melting Point (°C) | HRMS (ESI+) m/z [M+H]⁺ (Calculated) | HRMS (ESI+) m/z [M+H]⁺ (Found) |
| 12g | N-(2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl) | 64 | 280-282 | 475.0770 | 475.0773 |
| 12q | N-(2-(2,6-dichlorophenyl)-1H-benzo[d]imidazol-6-yl) | 57 | 254-257 | 465.0885 | 465.0890 |
| Example | N-(2-(4-methoxyphenyl)-1H-benzo[d]imidazol-6-yl) | 74 | 164-166 | Not Reported | Not Reported |
Note: The compound IDs are from the cited literature for consistency.
Signaling Pathway
HGF/c-Met Signaling Pathway
The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a crucial role in normal cellular processes and is frequently dysregulated in cancer. The binding of HGF to its receptor, c-Met, triggers a cascade of downstream signaling events that promote cell growth, proliferation, and invasion. The 6,7-dimethoxy-4-anilinoquinolines discussed here are designed to inhibit the kinase activity of c-Met, thereby blocking this signaling cascade.[2][3]
Caption: Inhibition of the HGF/c-Met signaling pathway.
References
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Page loading... [wap.guidechem.com]
Green Chemistry Approaches to Quinoxaline Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quinoxalines using green chemistry principles. The methodologies outlined herein aim to minimize environmental impact by employing safer solvents, reducing energy consumption, and utilizing efficient catalytic systems.
Quinoxalines are a significant class of nitrogen-containing heterocyclic compounds with a wide range of applications in pharmaceuticals, materials science, and agrochemicals.[1][2][3][4][5] Traditional synthesis methods often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant environmental concerns.[1][2][5] The adoption of green chemistry principles in quinoxaline synthesis offers a sustainable alternative, providing high yields and purity while minimizing waste and energy usage.[1][2][6]
Core Green Chemistry Strategies for Quinoxaline Synthesis
Several innovative and environmentally benign strategies have been developed for quinoxaline synthesis. These approaches focus on the core principles of green chemistry, including the use of alternative energy sources, green solvents and catalysts, and solvent-free reaction conditions.
Key Green Approaches:
-
Mechanochemical Synthesis: This solvent-free approach utilizes mechanical energy, such as grinding or milling, to drive chemical reactions.[7][8] A notable advancement is the use of a mini cell homogenizer for the rapid and quantitative synthesis of quinoxalines with a near-zero E-factor (Environmental factor).[7][8]
-
Ultrasound-Assisted Synthesis: Ultrasound irradiation provides an energy-efficient method to promote chemical reactions.[9][10][11] This technique often leads to shorter reaction times, milder conditions, and higher yields, making it an attractive green alternative.[9][11][12]
-
Microwave-Assisted Synthesis: Microwave heating has emerged as a powerful tool for accelerating organic reactions.[13][14] In quinoxaline synthesis, it allows for rapid, solvent-free, or minimal-solvent reactions with excellent yields.[13][15]
-
Green Catalysts and Solvents: The use of biodegradable and reusable catalysts, such as organocatalysts and nanocatalysts, in benign solvents like water or ethanol, significantly reduces the environmental footprint of the synthesis.[6][16][17]
Comparative Data of Green Synthesis Methods
The following table summarizes the quantitative data for different green synthesis methods for a representative quinoxaline, 2,3-diphenylquinoxaline, from the condensation of benzil and o-phenylenediamine.
| Method | Catalyst | Solvent | Energy Source | Reaction Time | Yield (%) | Reference |
| Mechanochemical Homogenization | None | Solvent-free | Mechanical (4000 rpm) | 3 min | >99 | [7][8] |
| Helical Airflow Mechanochemistry | None | Solvent-free | Mechanical (0.8 MPa N₂) | 2 min | 93 | [18][19] |
| Ultrasound Irradiation | None | Ethanol | Ultrasound | 15-25 min | 85-95 | [9][20] |
| Microwave Irradiation | Iodine | Water/Ethanol (1:1) | Microwave (160 W) | 60 sec | 95 | [15] |
| Microwave Irradiation | Acidic Alumina | Solvent-free | Microwave | 3 min | 80-86 | [13] |
| Organocatalysis | Camphor Sulfonic Acid (20 mol%) | Aqueous Ethanol | Reflux | 15-30 min | 90-96 | [16] |
| Nanocatalysis | nano-BF₃·SiO₂ | Solvent-free | Sonication | 10-20 min | 92-98 | [17] |
| Catalyst-Free | None | Methanol | Room Temperature | 1 min | 85-95 | [21][22] |
Experimental Protocols
Protocol 1: Catalyst-Free and Solvent-Free Mechanochemical Synthesis via Homogenization
This protocol describes the synthesis of 2,3-diphenylquinoxaline using a mini cell homogenizer, adapted from a reported sustainable methodology.[7][8]
Materials:
-
o-Phenylenediamine
-
Benzil
-
Polypropylene vials
-
Stainless steel balls (2 mm)
-
Mini cell homogenizer
Procedure:
-
Place equimolar amounts of o-phenylenediamine and benzil into a polypropylene vial.
-
Add two 2 mm stainless steel balls to the vial.
-
Secure the vial in the mini cell homogenizer.
-
Homogenize the mixture at 4000 rpm for 3 minutes.
-
After homogenization, the product is typically obtained in a sufficiently pure form, eliminating the need for further purification.
Protocol 2: Ultrasound-Assisted Green Synthesis
This protocol outlines the synthesis of substituted quinoxalines under ultrasound irradiation in a green solvent.[9]
Materials:
-
Substituted o-phenylenediamine
-
Substituted α-bromoketone
-
Ethanol
-
20% Sodium hydroxide solution
-
Ultrasound bath
-
Standard glassware
Procedure:
-
In a flask, dissolve the substituted o-phenylenediamine and the corresponding α-bromoketone in ethanol.
-
Add a catalytic amount of 20% sodium hydroxide solution.
-
Place the flask in an ultrasound bath and irradiate at a suitable frequency and power.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the crude product, wash with water, and dry.
-
Recrystallize the product from a suitable solvent to obtain the pure quinoxaline derivative.
Protocol 3: Microwave-Assisted Synthesis using a Green Solvent
This protocol details the synthesis of quinoxaline derivatives under microwave irradiation using polyethylene glycol (PEG) as a green and recyclable solvent.[14]
Materials:
-
Aryl-1,2-diamine
-
1,2-Dicarbonyl compound
-
Polyethylene glycol (PEG-400)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, mix the aryl-1,2-diamine and the 1,2-dicarbonyl compound in PEG-400.
-
Place the vessel in the microwave reactor and irradiate at a specified power and temperature for a short duration (typically 1-5 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
The PEG-400 can be recovered from the aqueous filtrate by evaporation of water and reused for subsequent reactions.
Visualizing Green Synthesis Workflows
The following diagrams illustrate the logical flow and relationships within the green synthesis of quinoxalines.
Caption: General workflow for green quinoxaline synthesis.
Caption: Principles of green chemistry in quinoxaline synthesis.
References
- 1. ijirt.org [ijirt.org]
- 2. Research Paper on Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review | IJIRT.org apply for ugc care approved journal, UGC Approved Journal, ugc approved journal, ugc approved list of journal, ugc care journal, care journal, UGC-CARE list, New UGC-CARE Reference List, UGC CARE Journals, ugc care list of journal, ugc care list 2020, ugc care approved journal, ugc care list 2020, new ugc approved journal in 2020,Low cost research journal, Online international research journal, Peer-reviewed, and Refereed Journals, scholarly journals, impact factor 8.01 (Calculate by google scholar and Semantic Scholar | AI-Powered Research Tool) [ijirt.org]
- 3. mtieat.org [mtieat.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. or.niscpr.res.in [or.niscpr.res.in]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various pharmacologically active agents.[1] Their diverse biological activities, including anticancer, antiviral, antibacterial, and kinase inhibitory properties, make them a focal point in medicinal chemistry and drug development.[2][3][4] Accurate and thorough characterization of these compounds is paramount to understanding their structure-activity relationships and ensuring their purity and identity. This document provides detailed application notes and experimental protocols for the key spectroscopic techniques used to characterize quinoxaline compounds.
General Workflow for Spectroscopic Characterization
The comprehensive analysis of a novel quinoxaline compound typically follows a logical progression of spectroscopic techniques to unambiguously determine its structure.
Caption: General workflow for the characterization of quinoxaline compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.[5][6] For quinoxaline derivatives, ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[7] Chemical shifts (δ) of protons on the quinoxaline core are typically found in the aromatic region (δ 7.5-9.5 ppm).[8][9] Substituents on the ring will cause predictable shifts. Two-dimensional (2D) NMR experiments like COSY and HSQC are invaluable for assigning specific proton and carbon signals and confirming connectivity.[10]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified quinoxaline derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[11] Ensure the compound is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ 0.00 ppm).[9] Most deuterated solvents contain residual non-deuterated solvent peaks that can also be used for referencing.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate probe temperature (typically ambient).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required.
-
-
Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Data Presentation: Representative NMR Data
The following table summarizes typical NMR data for 2,3-diphenylquinoxaline.[12]
| Technique | Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | Aromatic H | 8.23 | Doublet, 2H |
| Aromatic H | 7.83 | Multiplet, 2H | |
| Aromatic H | 7.58 | Multiplet, 4H | |
| Aromatic H | 7.40 | Multiplet, 6H | |
| ¹³C NMR | Quaternary C | 153.91 | C2, C3 |
| Quaternary C | 141.68 | C4a, C8a | |
| Quaternary C | 139.54 | Phenyl C1 | |
| Aromatic CH | 130.37 | Phenyl CH | |
| Aromatic CH | 130.28 | Phenyl CH | |
| Aromatic CH | 129.65 | C6, C7 | |
| Aromatic CH | 129.23 | C5, C8 | |
| Aromatic CH | 128.70 | Phenyl CH |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.[13] For quinoxaline derivatives, soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecular ion [M+H]⁺, which confirms the molecular formula.[8] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Experimental Protocol: LC-MS with ESI
-
Sample Preparation: Prepare a dilute solution of the quinoxaline compound (approx. 10-100 µg/mL) in a suitable solvent compatible with liquid chromatography (e.g., methanol, acetonitrile).[14] The solution should be filtered to remove any particulate matter.
-
LC Separation (Optional but Recommended):
-
Inject the sample onto an appropriate LC column (e.g., C18 reverse-phase).
-
Elute the compound using a gradient of solvents (e.g., water and acetonitrile, often with a small amount of formic acid to aid ionization). This step purifies the sample before it enters the mass spectrometer.
-
-
Mass Spectrometer Setup:
-
The technique involves ionizing chemical compounds to produce charged molecules or fragments, which are then separated based on their mass-to-charge (m/z) ratio.[13]
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve optimal ionization and signal intensity.
-
Calibrate the mass spectrometer using a known reference compound to ensure high mass accuracy.[15]
-
-
Data Acquisition: Acquire mass spectra in positive ion mode to observe the [M+H]⁺ ion. Scan over a mass range appropriate for the expected molecular weight of the compound.
-
Data Analysis: Identify the peak corresponding to the molecular ion. If fragmentation data (MS/MS) is acquired, analyze the fragment ions to gain structural information. The fragmentation of the quinoxaline ring system often involves characteristic losses.
Data Presentation: Expected Mass Spectrometry Data
For a hypothetical compound like 2-phenyl-6-nitroquinoxaline (Molecular Formula: C₁₄H₉N₃O₂):
| Ion Type | Calculated m/z | Observed m/z (HRMS) | Description |
| [M+H]⁺ | 252.0717 | 252.0715 | Protonated Molecular Ion |
| Fragment 1 | Varies | Varies | Loss of NO₂ group |
| Fragment 2 | Varies | Varies | Fission of the phenyl ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Application Note: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule.[16] Quinoxaline compounds, with their extended aromatic systems, exhibit characteristic absorption bands.[17][18] This technique is useful for confirming the presence of the chromophoric quinoxaline core and can be used for quantitative analysis according to the Beer-Lambert law. The absorption maxima (λ_max) can be influenced by substituents and the solvent used.[17]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the quinoxaline compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, DMSO).[19]
-
Dilute the stock solution to prepare a series of standards with concentrations that will result in an absorbance between 0.1 and 1.0.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.[20]
-
Select the desired wavelength range for scanning (e.g., 200-600 nm).
-
-
Baseline Correction:
-
Sample Measurement:
-
Rinse the cuvette with the sample solution, then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.[20]
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if a quantitative analysis is performed.
Data Presentation: Representative UV-Vis Data
For a generic 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivative in DMSO:[17]
| Compound | λ_max 1 (nm) | log ε | λ_max 2 (nm) | log ε | λ_max 3 (nm) | log ε |
| Derivative A | 256 | 4.60 | 358 | 3.99 | 433 | 3.99 |
| Derivative B | 256 | 4.61 | 356 | 4.02 | 432 | 4.02 |
Infrared (IR) Spectroscopy
Application Note: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[23] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For quinoxaline derivatives, characteristic peaks include C=N stretching of the pyrazine ring, C=C stretching of the aromatic rings, and C-H stretching and bending vibrations.[17] The presence and position of bands corresponding to substituents (e.g., C=O, -NO₂, -OH) are also key diagnostic features.
Experimental Protocol: FT-IR (Thin Solid Film Method)
-
Sample Preparation:
-
Place a small amount of the solid quinoxaline sample (approx. 5-10 mg) into a small vial.[24]
-
Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.[24]
-
Using a pipette, place a drop of this solution onto an IR-transparent salt plate (e.g., KBr or NaCl).[24]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[24]
-
-
Background Spectrum: Ensure the sample compartment is empty and run a background scan. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Measurement:
-
Place the salt plate with the sample film into the sample holder in the FT-IR spectrometer.
-
Acquire the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to specific functional groups.
-
The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Data Presentation: Characteristic IR Absorption Frequencies
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | |
| C=N Stretch (Pyrazine ring) | 1620 - 1550 | |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands |
| C-H In-plane Bend | 1300 - 1000 | |
| C-H Out-of-plane Bend | 900 - 675 | Pattern indicates substitution |
| C=O Stretch (if present) | 1750 - 1650 | e.g., in quinoxalinone derivatives[17] |
| N-O Stretch (if NO₂ present) | 1550 - 1500 & 1360 - 1300 | Asymmetric and symmetric stretch |
Application in Drug Development: Quinoxaline as a Kinase Inhibitor
Many quinoxaline derivatives have been developed as kinase inhibitors for cancer therapy.[3][25] They often act as ATP-competitive inhibitors, blocking signaling pathways that promote cell proliferation and survival.[26] For example, some quinoxalines target the Vascular Endothelial Growth Factor Receptor (VEGFR-2), a key player in tumor angiogenesis.[27][28]
Caption: Mechanism of action for a quinoxaline-based VEGFR-2 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pulsus.com [pulsus.com]
- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. heteroletters.org [heteroletters.org]
- 9. or.niscpr.res.in [or.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
- 11. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. biocompare.com [biocompare.com]
- 15. rsc.org [rsc.org]
- 16. agilent.com [agilent.com]
- 17. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]
- 19. ossila.com [ossila.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. engineering.purdue.edu [engineering.purdue.edu]
- 22. cbic.yale.edu [cbic.yale.edu]
- 23. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes | European Journal of Chemistry [eurjchem.com]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 27. Discovery of New Quinoxalines as Cytotoxic Agents: Design, Synthesis and Molecular Modeling [journals.ekb.eg]
- 28. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
Application Notes and Protocols for 6,7-Dimethoxy-2-methylquinoxaline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the potential use of 6,7-Dimethoxy-2-methylquinoxaline in materials science. While direct applications of this specific compound are emerging, the broader class of quinoxaline derivatives has demonstrated significant utility in fields such as corrosion inhibition and organic electronics. The following sections are based on the established performance of structurally similar quinoxaline compounds and provide a framework for investigating this compound in these and other material science applications.
Application as a Corrosion Inhibitor
Quinoxaline derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy is attributed to the presence of nitrogen atoms and the planar structure of the quinoxaline ring, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.
Quantitative Data from Analogous Quinoxaline Derivatives
The following table summarizes the inhibition efficiency of various quinoxaline derivatives on mild steel in a 1.0 M HCl solution. This data suggests the potential performance of this compound as a corrosion inhibitor.
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Technique | Reference |
| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | 10⁻³ | 89.07 | Potentiodynamic Polarization | [1][2] |
| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) | 10⁻³ | 87.64 | Potentiodynamic Polarization | [1][2] |
| 3-(4-methylstyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (MeSQX) | 10⁻³ | 92 | Weight Loss | [3] |
| 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX) | 10⁻³ | 89 | Weight Loss | [3] |
| 1-[3-phenyl-5-quinoxalin-6-yl-4,5-dihydropyrazol-1-yl]butan-1-one (PQDPB) | 10⁻³ | Not Specified | Electrochemical Studies | [4] |
| 1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (PQDPP) | 10⁻³ | Best among studied | Electrochemical Studies | [4] |
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol outlines the steps to assess the corrosion inhibition properties of this compound on mild steel in an acidic medium using the weight loss method.
Materials:
-
Mild steel coupons of known dimensions
-
1.0 M Hydrochloric acid (HCl) solution
-
This compound
-
Acetone
-
Distilled water
-
Analytical balance
-
Water bath or thermostat
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Initial Weight Measurement: Accurately weigh the prepared coupons using an analytical balance.
-
Inhibitor Solution Preparation: Prepare a stock solution of this compound in 1.0 M HCl. From the stock solution, prepare different concentrations (e.g., 10⁻⁶ M to 10⁻³ M).
-
Immersion Test: Immerse the pre-weighed coupons in the prepared inhibitor solutions and a blank solution (1.0 M HCl without inhibitor) for a specified period (e.g., 24 hours) at a constant temperature (e.g., 298 K).
-
Coupon Cleaning and Final Weighing: After the immersion period, remove the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, dry, and re-weigh.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Corrosion Rate (CR) = (W₁ - W₂) / (A * t)
-
W₁ = Initial weight of the coupon
-
W₂ = Final weight of the coupon
-
A = Surface area of the coupon
-
t = Immersion time
-
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] * 100
-
CR_blank = Corrosion rate in the blank solution
-
CR_inh = Corrosion rate in the inhibitor solution
-
-
Logical Workflow for Corrosion Inhibition Evaluation
Caption: Workflow for evaluating corrosion inhibition efficiency.
Application in Organic Electronics
Quinoxaline derivatives are promising materials for various organic electronic devices due to their electron-accepting properties and extended π-conjugation, which are favorable for electron transport.[5][6] They have been investigated as components in organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and organic field-effect transistors (OFETs).[5][6]
Quantitative Data from Analogous Quinoxaline-Based Devices
The following table presents performance data for DSSCs and OFETs incorporating quinoxaline derivatives. This information provides a benchmark for the potential performance of devices based on this compound.
| Device Type | Quinoxaline Derivative | Key Performance Metric | Value | Reference |
| DSSC | RC-21 (vertical conjugation) | Power Conversion Efficiency (PCE) | 3.30% | [7] |
| DSSC | RC-22 (horizontal conjugation) | Power Conversion Efficiency (PCE) | 5.56% | [7] |
| DSSC | Pyrazino[2,3-g]quinoxaline dye | Power Conversion Efficiency (PCE) | 6.86% | [8] |
| OFET | 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline (5) | Hole Mobility (μ) | 1.9 × 10⁻⁴ cm²/Vs (vacuum deposited) | [9] |
| OFET | 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline (5) | On/Off Ratio | 3.5 × 10⁶ (vacuum deposited) | [9] |
Experimental Protocol: Synthesis of a Quinoxaline Derivative
This protocol describes a general method for the synthesis of quinoxaline derivatives, which can be adapted for the synthesis of this compound. The classic method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound.[10]
Materials:
-
An o-phenylenediamine (e.g., 4,5-dimethoxy-1,2-phenylenediamine for the target compound) (1 mmol)
-
A 1,2-dicarbonyl compound (e.g., methylglyoxal for the target compound) (1 mmol)
-
Toluene (8 mL)
-
MoVP catalyst (0.1 g) (or another suitable acid catalyst)
-
Stirring apparatus
-
Reaction flask
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction flask, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL).
-
Catalyst Addition: Add the MoVP catalyst (0.1 g) to the mixture.
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Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
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Work-up: Upon completion, filter the reaction mixture to remove the catalyst.
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Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization.
Experimental Workflow for Quinoxaline Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. revues.imist.ma [revues.imist.ma]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoxaline derivatives as attractive electron-transporting materials. [qmro.qmul.ac.uk]
- 7. case.edu [case.edu]
- 8. Pyrazino[2,3-g]quinoxaline dyes for solar cell applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to optimize the yield of 6,7-Dimethoxy-2-methylquinoxaline synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 6,7-Dimethoxy-2-methylquinoxaline synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the condensation reaction of 4,5-dimethoxy-1,2-phenylenediamine and methylglyoxal (pyruvaldehyde).[1]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or Decomposed Reactants: 4,5-dimethoxy-1,2-phenylenediamine is susceptible to oxidation. Methylglyoxal can polymerize. | 1a. Use freshly prepared or purified 4,5-dimethoxy-1,2-phenylenediamine. Store it under an inert atmosphere (e.g., argon or nitrogen) and in the dark. 1b. Use commercially available methylglyoxal solution (e.g., 40% in water) and use it directly. |
| 2. Suboptimal Reaction Conditions: The reaction may be sensitive to pH, temperature, or solvent. | 2a. Ensure the reaction medium is slightly acidic to neutral. Acetic acid can be used as a catalyst. 2b. Optimize the reaction temperature. Start with room temperature and gradually increase to reflux if the reaction is slow. Microwave-assisted synthesis can also be explored for rapid, high-yield reactions. 2c. Screen different solvents. Ethanol, methanol, or a mixture of ethanol and water are commonly used for quinoxaline synthesis.[2][3][4] | |
| 3. Inefficient Catalyst: The chosen catalyst may not be optimal for this specific substrate. | 3a. While the reaction can proceed without a catalyst, various catalysts can improve the yield and reaction time.[5] Consider using catalysts such as cerium(IV) ammonium nitrate (CAN), iodine, or solid-supported acids.[4] | |
| Formation of Side Products | 1. Oxidation of the Diamine: 4,5-dimethoxy-1,2-phenylenediamine can oxidize, leading to colored impurities. | 1a. Perform the reaction under an inert atmosphere. 1b. Add a small amount of a reducing agent like sodium dithionite to the reaction mixture. |
| 2. Self-condensation of Methylglyoxal: This can occur under basic conditions. | 2a. Maintain a slightly acidic to neutral pH throughout the reaction. | |
| Difficulty in Product Purification | 1. Presence of Polar Impurities: Unreacted starting materials or polar side products can co-elute with the product. | 1a. Use column chromatography with a gradient elution system. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity with ethyl acetate. 1b. Wash the crude product with a suitable solvent to remove unreacted starting materials before chromatography. |
| 2. Product is an Oil or Low-Melting Solid: This can make isolation difficult. | 2a. After purification by column chromatography, remove the solvent under reduced pressure. If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. 2b. If crystallization is unsuccessful, the product can be stored as a concentrated solution in a suitable solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The most common and efficient method is the condensation reaction between 4,5-dimethoxy-1,2-phenylenediamine and methylglyoxal.[1]
Q2: What are the recommended starting concentrations for the reactants?
Equimolar amounts of 4,5-dimethoxy-1,2-phenylenediamine and methylglyoxal are typically used. A slight excess of methylglyoxal can be used to ensure complete consumption of the more valuable diamine.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the product from the starting materials. The spots can be visualized under UV light.
Q4: What is a typical work-up procedure?
After the reaction is complete (as indicated by TLC), the solvent is typically removed under reduced pressure. The residue can then be dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product, which can then be purified.
Experimental Protocols
Protocol 1: Room Temperature Synthesis with Acetic Acid Catalyst
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Reaction Setup: In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1.0 mmol) in ethanol (10 mL).
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Addition of Reactants: Add a catalytic amount of glacial acetic acid (0.1 mmol). To this solution, add methylglyoxal (1.1 mmol, e.g., 40% solution in water) dropwise while stirring at room temperature.
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Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up and Purification: Once the reaction is complete, remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
Protocol 2: Microwave-Assisted Synthesis
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Reaction Setup: In a microwave-safe vial, combine 4,5-dimethoxy-1,2-phenylenediamine (1.0 mmol), methylglyoxal (1.1 mmol), and a few drops of ethanol.
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Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for a short period (e.g., 5-15 minutes). Optimize the time and temperature based on your specific microwave system.
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Work-up and Purification: After cooling, follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation
The following table summarizes expected yields for quinoxaline synthesis under different conditions, based on literature for similar reactions. The actual yield for this compound may vary and should be optimized experimentally.
| Method | Catalyst | Solvent | Temperature | Reaction Time | Typical Yield (%) | Reference |
| Conventional | Acetic Acid | Ethanol | Room Temp. | 4-6 h | 70-85 | General Knowledge |
| Conventional | Cerium(IV) Ammonium Nitrate (CAN) | Water | Room Temp. | 20 min | 80-98 | [6] |
| Conventional | Iodine | DMSO | Room Temp. | 12 h | 80-90 | [7] |
| Microwave | None | Ethanol | 80-100 °C | 5-15 min | 85-95 | |
| Green Synthesis | TiO2-Pr-SO3H | Ethanol | Room Temp. | 10 min | ~95 | [6] |
References
- 1. The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methods for improving the purity of synthesized quinoxaline compounds.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized quinoxaline compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of quinoxaline derivatives.
Problem: Low yield after purification.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Before starting the purification process, monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion.[1] |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is optimized for the specific quinoxaline derivative to prevent it from remaining in the aqueous phase. - Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume. |
| Product Loss During Recrystallization | - Avoid using an excessive amount of solvent for recrystallization. - Ensure the solution is fully saturated before cooling. - Cool the solution slowly to allow for maximum crystal formation. - Wash the collected crystals with a minimal amount of cold solvent. |
| Product Loss During Column Chromatography | - Choose an appropriate solvent system that provides good separation and allows for efficient elution of the target compound. - Avoid using a column with an excessively large diameter relative to the amount of crude product. |
Problem: Presence of colored impurities in the final product.
| Possible Cause | Suggested Solution |
| Formation of Side Products | Optimize reaction conditions (temperature, reaction time, catalyst) to minimize the formation of colored byproducts.[2] |
| Oxidation of Reactants or Products | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled solvents and purified reagents. |
| Residual Catalyst | If a solid catalyst is used, ensure its effective removal by filtration before proceeding with the work-up.[2] |
| Trapped Impurities in Crystals | Treat a solution of the compound (e.g., in methanol) with activated carbon to adsorb colored impurities before the final crystallization step.[2] |
Problem: Difficulty in separating the product from starting materials or byproducts.
| Possible Cause | Suggested Solution |
| Similar Polarity of Compounds | - For column chromatography, use a gradient elution system to improve separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Formation of an Emulsion During Extraction | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a bed of Celite. |
| Co-crystallization of Impurities | - Perform a second recrystallization with a different solvent system. - Purify the crude product by column chromatography before recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthesized quinoxaline compounds?
A1: The most common methods for purifying synthesized quinoxaline compounds are recrystallization and column chromatography.[1][3][4] Liquid-liquid extraction is also a crucial step in the work-up procedure to remove inorganic salts and other water-soluble impurities.[5][6]
Q2: How do I select an appropriate solvent for the recrystallization of my quinoxaline derivative?
A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Ethanol is a commonly used solvent for recrystallizing quinoxaline derivatives.[1][4][8] To select a solvent, test the solubility of your crude product in small amounts of different solvents at both room temperature and their boiling points.
Q3: What type of stationary phase and mobile phase should I use for column chromatography of quinoxalines?
A3: Silica gel is the most commonly used stationary phase for the column chromatography of quinoxaline compounds.[1][3][9] The mobile phase is typically a mixture of a non-polar solvent (like n-hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The ratio of these solvents is optimized to achieve good separation, often monitored by TLC.[6][9]
Q4: My purified quinoxaline product has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a strong indication that your product is still impure. Pure crystalline solids typically have a sharp and well-defined melting point. Further purification steps, such as another recrystallization or column chromatography, are recommended.
Q5: Can I use microwave-assisted synthesis to improve the yield and purity of my quinoxaline product?
A5: Yes, microwave-assisted synthesis can be an effective technique for synthesizing quinoxaline derivatives, often leading to shorter reaction times and potentially higher yields, which can simplify purification procedures.[10][11]
Quantitative Data on Purification Methods
The following tables summarize quantitative data on the yield and purity of quinoxaline compounds purified by different methods as reported in the literature.
Table 1: Yields of Quinoxaline Derivatives Purified by Recrystallization
| Quinoxaline Derivative | Recrystallization Solvent | Yield (%) | Reference |
| 2,3-Diphenylquinoxaline | Ethanol | 92 | [1] |
| 2-Phenylquinoxaline | Ethanol | 95 | [4] |
| Acenaphtho[1,2-b]quinoxaline | Ethanol | 90 | [12] |
| Dibenzo[a,c]phenazine | Ethanol | 92 | [12] |
| 6-Methyl-2,3-diphenylquinoxaline | Ethanol | 93 | [12] |
Table 2: Purity and Recovery Data from Chromatographic Methods
| Compound(s) | Purification Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Quinoxaline 1,4-dioxides and metabolites | Solid Phase Extraction (HLB cartridge) & UHPLC-MS/MS | 79.8 - 96.5 | 0.30–2.51 μg/kg | 1.10–8.37 μg/kg | [13] |
| 3-methyl-quinoxaline-2-carboxylic acid | Immunoaffinity Column & HPLC-UV | - | 1.0-3.0 μg/kg | 4.0-10.0 μg/kg | [14] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of Quinoxaline Derivatives
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Dissolution: In a flask, dissolve the crude quinoxaline product in the minimum amount of a suitable hot solvent (e.g., ethanol).[1][8]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
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Crystal Collection: Collect the formed crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals, for example, by air drying or in a vacuum oven.
Protocol 2: General Procedure for Column Chromatography of Quinoxaline Derivatives
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a chromatography column.
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Sample Loading: Dissolve the crude quinoxaline product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen mobile phase (e.g., a mixture of n-hexane and ethyl acetate). The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
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Fraction Collection: Collect the eluate in fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the desired product.
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Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified quinoxaline compound.[1]
Visualized Workflows
Caption: Workflow for the recrystallization of quinoxaline compounds.
Caption: Workflow for purification by column chromatography.
Caption: Decision-making for purification strategy.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2006090236A1 - Preparation of high purity substituted quinoxaline - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. mt.com [mt.com]
- 8. tsijournals.com [tsijournals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ecommons.udayton.edu [ecommons.udayton.edu]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods : Oriental Journal of Chemistry [orientjchem.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Quinoxaline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxalines.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic synthesis of quinoxalines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My quinoxaline synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?
A1: Low or no product yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:
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Catalyst Activity: The chosen catalyst may not be active enough for your specific substrates.[1][2][3] Consider screening a panel of catalysts with different electronic and steric properties. For the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, a variety of catalysts have been shown to be effective, including copper-based, nickel-based, and even metal-free options.[4] Nanocatalysts can also offer higher activity due to their large surface area.[1]
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Reaction Conditions: The reaction temperature, time, and solvent can significantly impact the yield. Optimization of these parameters is crucial. Some reactions may require heating (reflux), while others can proceed at room temperature with the right catalyst.[2][5][6] Solvent choice is also critical; while solvents like ethanol, toluene, and DMSO are common, solvent-free conditions have also been reported to be effective and environmentally friendly.[3][7]
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Substrate Reactivity: The electronic nature of your substrates (both the 1,2-diamine and the 1,2-dicarbonyl compound) plays a significant role. Electron-donating or electron-withdrawing groups can affect the nucleophilicity and electrophilicity of the reactants, respectively. For instance, a diamine with a strongly electron-withdrawing group may react more slowly.[1]
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Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. It is advisable to perform a catalyst loading study to determine the optimal amount.[3] However, excessive catalyst loading can sometimes lead to side reactions or purification difficulties.
Issue 2: Formation of Side Products and Purification Challenges
Q2: I am observing significant side product formation, which is complicating the purification of my desired quinoxaline. What are the likely side reactions and how can I minimize them?
A2: The formation of side products is a frequent challenge. Here are some common side reactions and strategies to mitigate them:
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Self-condensation of Dicarbonyl Compounds: Under certain conditions, 1,2-dicarbonyl compounds can undergo self-condensation. This can often be suppressed by carefully controlling the reaction temperature and the rate of addition of the dicarbonyl compound to the reaction mixture containing the diamine and catalyst.
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Oxidation of Diamines: Aromatic diamines can be susceptible to oxidation, especially at elevated temperatures and in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this side reaction.[4]
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Over-alkylation or Arylation: In certain synthetic routes, such as those involving α-haloketones, there is a risk of multiple alkylations on the diamine. Controlling the stoichiometry of the reactants is crucial to avoid this.
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Catalyst-Induced Side Reactions: Some highly reactive catalysts might promote undesired side reactions. If you suspect this is the case, consider switching to a milder catalyst or optimizing the reaction conditions (e.g., lower temperature, shorter reaction time).
Purification Strategies: If side products are still formed, chromatographic techniques such as column chromatography are typically employed for purification.[5] Recrystallization can also be an effective method for obtaining pure quinoxaline products.[2]
Issue 3: Catalyst Deactivation and Reusability
Q3: My heterogeneous catalyst loses its activity after one or two runs. How can I improve its stability and reusability?
A3: Catalyst deactivation is a key concern, especially for large-scale synthesis. Here are some factors to consider:
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Leaching of the Active Metal: For supported metal catalysts, the active metal species can leach into the reaction medium, leading to a loss of activity.[1] Choosing a robust support material and optimizing the method of catalyst preparation can help minimize leaching.
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Fouling of the Catalyst Surface: The catalyst surface can be blocked by the adsorption of reactants, products, or byproducts, preventing access to the active sites. Washing the catalyst with an appropriate solvent after each run can help remove these adsorbed species.
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Sintering of Nanoparticles: For nanocatalysts, the nanoparticles can agglomerate or sinter at high temperatures, leading to a decrease in surface area and activity. Operating at milder temperatures can help preserve the catalyst's morphology.
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Regeneration: Some catalysts can be regenerated to restore their activity. The regeneration procedure depends on the nature of the catalyst and the cause of deactivation. For example, some catalysts can be regenerated by calcination or washing with specific reagents.[4] Many studies report successful recycling of catalysts for several runs without significant loss of activity.[1][2][5]
Frequently Asked Questions (FAQs)
Q4: What are the most common catalytic methods for synthesizing quinoxalines?
A4: The most prevalent and versatile method is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[5] This reaction can be catalyzed by a wide range of catalysts, including:
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Metal Catalysts: Copper (Cu), Nickel (Ni), Cobalt (Co), and Palladium (Pd) based catalysts are frequently used.[4]
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Nanocatalysts: These offer high surface area and reactivity. Examples include silica nanoparticles, magnetic nanoparticles, and nanocrystalline metal oxides.[1]
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Heterogeneous Catalysts: Solid-supported catalysts like alumina-supported heteropolyoxometalates and polymer-supported acids are advantageous for their ease of separation and reusability.[2][8]
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Metal-Free Catalysts: Iodine, cerium(IV) ammonium nitrate (CAN), and various Brønsted or Lewis acids have been employed as effective metal-free catalysts.[5][7][9]
Other synthetic routes include the reaction of 1,2-diamines with α-hydroxy ketones or α-haloketones.[9][10]
Q5: How do I select the appropriate catalyst for my specific quinoxaline synthesis?
A5: The choice of catalyst depends on several factors:
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Substrate Scope: Some catalysts are more versatile and tolerate a wider range of functional groups on the starting materials.
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Reaction Conditions: If you require mild reaction conditions (e.g., room temperature, aqueous solvent), certain catalysts will be more suitable.
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Cost and Availability: The cost and commercial availability of the catalyst are important practical considerations.
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Green Chemistry Principles: If environmental impact is a concern, consider using a recyclable heterogeneous catalyst, a metal-free catalyst, or performing the reaction in a green solvent like water or ethanol, or under solvent-free conditions.[5][7][11]
The following decision-making workflow can guide your catalyst selection:
Catalyst selection workflow for quinoxaline synthesis.
Q6: What are the advantages of using heterogeneous catalysts for quinoxaline synthesis?
A6: Heterogeneous catalysts offer several significant advantages:
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Easy Separation: They can be easily separated from the reaction mixture by simple filtration, which simplifies the work-up procedure.[2][12]
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Reusability: Many heterogeneous catalysts can be recovered and reused for multiple reaction cycles, which reduces waste and lowers the overall cost of the synthesis.[1][2][5]
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Improved Purity of Products: The ease of separation often leads to higher purity of the final product with minimal contamination from the catalyst.
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Suitability for Continuous Flow Processes: Heterogeneous catalysts are well-suited for use in continuous flow reactors, which can be advantageous for large-scale production.
Q7: Can quinoxaline synthesis be performed under "green" or environmentally friendly conditions?
A7: Yes, significant efforts have been made to develop greener synthetic routes for quinoxalines.[5][11] Key aspects of green quinoxaline synthesis include:
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Use of Recyclable Catalysts: As mentioned above, heterogeneous and nanocatalysts that can be easily recovered and reused contribute to a more sustainable process.[1][5]
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Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol, or even performing the reaction under solvent-free conditions, is a key green chemistry approach.[3][5][7]
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Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption compared to conventional heating methods.[5][6]
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Atom Economy: One-pot and multi-component reactions that lead to the formation of complex quinoxaline derivatives in a single step with minimal byproducts are highly desirable from a green chemistry perspective.[4][9]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 2,3-Diphenylquinoxaline from Benzil and o-Phenylenediamine
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Alumina-Supported CuH₂PMo₁₁VO₄₀ | 100 mg | Toluene | 25 | 2 h | 92 | [2] |
| Sulfated Polyborate | 10 wt% | Solvent-free | 100 | 10 min | 98 | [3] |
| Bentonite K-10 | 3 g | Ethanol | Room Temp. | 20 min | 95 | [7] |
| H₅[PW₆Mo₄V₂O₄₀]·14H₂O | 0.100 g | Ethanol:Water (1:1) | Reflux | 15 min | 98 | [13] |
| Iodine (I₂) | 20 mol% | DMSO | 80 | 2 h | 99 | [9] |
| Cerium(IV) Ammonium Nitrate (CAN) | 5 mol% | Acetonitrile | Room Temp. | 20 min | 98 | [7] |
| Pyridine | Equimolar | THF | Room Temp. | 2 h | Excellent | [14] |
Note: This table provides a snapshot of various catalytic systems. The optimal conditions for a specific substrate pair may vary.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline using Alumina-Supported Heteropolyoxometalate Catalyst [2][12]
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To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in toluene (8 mL), add 100 mg of the alumina-supported CuH₂PMo₁₁VO₄₀ catalyst.
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Stir the reaction mixture at room temperature (25 °C).
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion of the reaction (typically 2 hours for 92% yield), separate the insoluble catalyst by filtration.
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Dry the filtrate over anhydrous Na₂SO₄.
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Evaporate the solvent under reduced pressure.
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Purify the crude product by recrystallization from ethanol to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: Green Synthesis of Quinoxalines using Bentonite K-10 Clay [7]
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In a round-bottom flask, mix o-phenylenediamine (1 mmol), benzil (1 mmol), and bentonite K-10 clay (3 g) in ethanol (50 mL).
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Stir the mixture at room temperature for 20 minutes.
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Filter the reaction mixture through a celite pad and wash with ethanol.
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Concentrate the filtrate to approximately 5 mL and then dilute with 10 mL of water.
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Allow the mixture to stand for 1 hour to facilitate the crystallization of the product.
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Collect the pure crystalline product by filtration. The clay catalyst can be recovered and reused.
Mandatory Visualization
General experimental workflow for quinoxaline synthesis.
References
- 1. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Quinoxaline synthesis [organic-chemistry.org]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ecommons.udayton.edu [ecommons.udayton.edu]
- 7. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. acgpubs.org [acgpubs.org]
Troubleshooting common issues in quinoxaline synthesis protocols.
Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of quinoxalines and to provide guidance on established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalines?
The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2][3][4][5][6] This reaction is widely used due to its simplicity and the ready availability of starting materials.
Q2: What are the typical challenges encountered with the traditional condensation method?
Traditional synthesis protocols often face several challenges, including:
-
Low yields: The reaction may not proceed to completion, resulting in a lower than expected amount of the desired quinoxaline product.[3][7][8]
-
Long reaction times: Many classical procedures require prolonged heating or refluxing, sometimes for several hours.[3][7]
-
Harsh reaction conditions: The use of high temperatures and strong acid catalysts can sometimes lead to the degradation of sensitive starting materials or products.[3]
-
Formation of side products: Undesired side reactions can occur, complicating the purification process.[9]
-
Use of toxic solvents: Many protocols employ hazardous organic solvents.[3]
Q3: My quinoxaline synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in quinoxaline synthesis can stem from several factors. Here are some common causes and their respective solutions:
-
Incomplete reaction: The reaction may not have reached completion.
-
Poor quality of starting materials: The o-phenylenediamine starting material can be susceptible to air oxidation, appearing darker in color, which can affect its reactivity.[11]
-
Solution: Use freshly purified o-phenylenediamine or store it under an inert atmosphere.
-
-
Suboptimal reaction conditions: The solvent and catalyst system may not be ideal for your specific substrates.
-
Solution: Experiment with different solvents, such as ethanol, acetic acid, or even water-ethanol mixtures.[4][12] A wide variety of catalysts have been reported to improve yields, including Lewis acids, solid-supported catalysts, and nano-catalysts.[1][3][9] For instance, using phenol as a catalyst at room temperature has been shown to produce high yields in a short time.[12]
-
-
Electron-withdrawing groups on reactants: The presence of electron-withdrawing groups on the aromatic rings of the reactants can decrease their reactivity and lead to lower yields.[8][12]
-
Solution: In such cases, using a more potent catalyst or harsher reaction conditions might be necessary. Conversely, electron-donating groups tend to increase the yield.[8]
-
Q4: I am observing significant side product formation. How can I minimize this?
The formation of side products is a common issue. Here are some strategies to obtain a cleaner reaction profile:
-
Optimize reaction temperature: High temperatures can sometimes promote side reactions.[4] Try running the reaction at a lower temperature, even at room temperature, especially when using an effective catalyst.[9][12]
-
Choice of catalyst: The catalyst can influence the selectivity of the reaction. Screening different catalysts may help in identifying one that favors the formation of the desired quinoxaline.[1][9]
-
Control of stoichiometry: Ensure the correct stoichiometry of the reactants is used. An excess of one reactant might lead to the formation of undesired byproducts.
Q5: What are the best practices for purifying quinoxaline derivatives?
The purification of quinoxalines is crucial to remove unreacted starting materials and side products. Common purification techniques include:
-
Recrystallization: This is a widely used method for purifying solid quinoxaline products. Ethanol is a commonly used solvent for recrystallization.[10][12][13]
-
Column chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is an effective method.[3]
-
Filtration and washing: After the reaction, the crude product can often be isolated by filtration and washed with a suitable solvent to remove impurities.[12][13]
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems in quinoxaline synthesis.
Problem: Low or No Product Yield
Caption: Troubleshooting workflow for low quinoxaline synthesis yield.
Problem: Presence of Impurities and Side Products
Caption: Troubleshooting workflow for product impurity issues.
Experimental Protocols
Below are detailed methodologies for key experiments in quinoxaline synthesis.
General Procedure for Quinoxaline Synthesis using a Phenol Catalyst at Room Temperature
This protocol is based on a green and efficient method for the synthesis of quinoxaline derivatives.[12]
Materials:
-
Aromatic o-diamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Phenol (20 mol%)
-
Ethanol:Water (7:3, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the ethanol:water (7:3, 10 mL) solvent mixture.
-
Add the catalytic amount of phenol (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add water (20 mL) to the mixture.
-
Allow the mixture to stand at room temperature for approximately 30 minutes to facilitate the precipitation of the product.
-
Collect the crystalline product by filtration.
-
Wash the product with water and dry it.
-
If further purification is needed, recrystallize the product from hot ethanol.
Microwave-Assisted Synthesis of Quinoxalines
This method offers a rapid and solvent-free approach to synthesizing quinoxalines.[8][10]
Materials:
-
o-phenylenediamine (1 mmol)
-
1,2-dicarbonyl compound (e.g., benzil) (1 mmol)
Procedure:
-
Place the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor for a short period (e.g., 60 seconds at 160 watts).[10]
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
The resulting solid product can be purified by recrystallization from ethanol.
Quantitative Data Summary
The following tables summarize quantitative data from various quinoxaline synthesis protocols, highlighting the impact of different catalysts and reaction conditions on product yield.
Table 1: Effect of Catalyst on the Synthesis of 2,3-diphenylquinoxaline
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| None | Toluene | 25 | 120 | 0 | [14] |
| Alumina | Toluene | 25 | 120 | 0 | [14] |
| AlCuMoVP (100mg) | Toluene | 25 | 120 | 92 | [14] |
| Phenol (20) | EtOH:H₂O (7:3) | Room Temp. | 10 | 98 | [12] |
| Oxalic acid (20) | EtOH:H₂O (7:3) | Room Temp. | 10 | 93 | [12] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reactants | Method | Solvent | Time | Yield (%) | Reference |
| o-phenylenediamine + Benzil | Reflux | Ethanol/Acetic Acid | 2-12 h | 34-85 | [12] |
| o-phenylenediamine + Benzil | Microwave | None | 5 min | Moderate | [8] |
| o-phenylenediamine + Benzil | Microwave | None | 60 s | High | [10] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of quinoxalines.
Caption: General experimental workflow for quinoxaline synthesis.
Signaling Pathway Context
Quinoxaline derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][15][16] While specific signaling pathway interactions can be highly dependent on the individual quinoxaline derivative, a common mechanism of action for anticancer agents involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases. The following diagram illustrates a generalized signaling pathway that could be targeted by a hypothetical quinoxaline-based inhibitor.
Caption: Hypothetical signaling pathway inhibited by a quinoxaline derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 5. mtieat.org [mtieat.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Frontiers | A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction [frontiersin.org]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
- 9. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 10. tsijournals.com [tsijournals.com]
- 11. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 12. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 13. rsc.org [rsc.org]
- 14. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
Technical Support Center: Purification of 6,7-Dimethoxy-2-methylquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6,7-Dimethoxy-2-methylquinoxaline.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Recommended Solution |
| Compound is still on the column. | Flush the column with a more polar solvent system (e.g., 100% methanol or a mixture with a small percentage of acetic acid) to elute highly retained compounds. |
| Compound is very polar and moves with the solvent front. | Consider using a less polar eluent system at the start of the chromatography. Alternatively, reverse-phase chromatography may be a suitable option. |
| Improper solvent system selection. | Perform small-scale TLC experiments with various solvent systems to determine the optimal eluent for good separation. A common starting point for related compounds is a mixture of dichloromethane and methanol (e.g., 10:1 v/v).[1][2] |
| Compound degradation on silica gel. | If the compound is sensitive to acidic conditions, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent. |
Issue 2: Product is not Crystallizing
| Possible Cause | Recommended Solution |
| Solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. |
| Inappropriate solvent. | Select a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for recrystallizing quinoxaline derivatives include ethanol, methanol, and mixtures of ethyl acetate and hexanes.[3] |
| Presence of impurities inhibiting crystallization. | Attempt to purify the crude product by column chromatography before recrystallization. |
| No nucleation sites. | Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Seeding with a pure crystal of the compound, if available, can also induce crystallization. |
Issue 3: Oily Product Obtained After Purification
| Possible Cause | Recommended Solution |
| Presence of residual solvent. | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Product has a low melting point. | If the product is inherently an oil at room temperature, purification by chromatography is the preferred method over recrystallization. |
| Incomplete reaction or presence of oily impurities. | Re-purify the product using column chromatography with a gradient elution to separate the desired compound from impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from the starting materials and side reactions. These can include:
-
Unreacted 4,5-dimethoxy-1,2-phenylenediamine.
-
Unreacted pyruvaldehyde (methylglyoxal).
-
Products from the self-condensation of pyruvaldehyde.
-
Isomeric quinoxaline derivatives if the starting diamine is not pure.
Q2: How can I monitor the purity of this compound during purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on purity. 1H NMR spectroscopy is an excellent tool to confirm the structure and assess the purity of the final product by comparing it to a reference spectrum.
Q3: What is a good starting solvent system for column chromatography of this compound?
A3: Based on protocols for similar compounds, a good starting point for column chromatography on silica gel is a mixture of dichloromethane (CH2Cl2) and methanol (MeOH) in a 10:1 ratio.[1][2] The polarity can be adjusted based on the TLC analysis of the crude mixture.
Q4: What are suitable solvents for recrystallizing this compound?
A4: While a specific solvent for this exact compound is not widely reported, common solvents for the recrystallization of quinoxaline derivatives include ethanol, methanol, or a solvent/anti-solvent system like ethyl acetate/hexanes.[3] It is recommended to perform small-scale solubility tests to find the optimal solvent.
Q5: My purified this compound is a yellow solid. Is this normal?
A5: Quinoxaline derivatives are often reported as yellow solids. However, the intensity of the color can sometimes be an indication of trace impurities. A pale yellow color is generally acceptable, but a dark or intense yellow may warrant further purification.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is adapted from methods used for structurally similar quinoline derivatives and should be optimized for this compound.[1][2]
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., CH2Cl2:MeOH, 10:1).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This is a general protocol that should be adapted based on the determined optimal solvent.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following table presents hypothetical but realistic data for the purification of this compound. Actual results may vary depending on the reaction scale and conditions.
| Purification Method | Starting Material Purity (%) | Final Product Purity (%) | Typical Yield (%) |
| Column Chromatography | ~85 | >98 | 70-85 |
| Recrystallization | ~95 | >99 | 80-90 |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of quinoxaline derivatives for biological assays.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and detailed protocols to address solubility challenges with quinoxaline derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are quinoxaline derivatives and why is solubility often a challenge?
Quinoxaline derivatives are a class of heterocyclic compounds containing a fused benzene and pyrazine ring.[1][2] This aromatic, often rigid structure contributes to their significant pharmacological potential in areas like cancer treatment and antiviral research.[1][3][4] However, these same structural features, particularly their crystalline nature and hydrophobicity, frequently lead to poor aqueous solubility, creating a significant hurdle for formulation and biological testing.[5][6]
Q2: My compound won't dissolve in my aqueous buffer. What is the absolute first step I should take?
The standard and most crucial first step is to prepare a concentrated stock solution of your compound in a suitable organic solvent.[7][8] Dimethyl sulfoxide (DMSO) is the most common choice as it dissolves a wide range of polar and non-polar compounds.[9] From this high-concentration stock, you can then make serial dilutions into your aqueous assay buffer to achieve the desired final concentration.
Q3: What is the difference between "kinetic" and "equilibrium" solubility, and which is more relevant for my initial in vitro assays?
For most high-throughput and initial biological assays, you are dealing with kinetic solubility . This is determined by adding a small amount of a concentrated DMSO stock solution to an aqueous buffer.[10] The measurement is taken quickly, and it reflects the point at which the compound starts to precipitate out of the solution.[10]
Equilibrium solubility , on the other hand, is the true saturation concentration of a compound in a solvent after an extended period of agitation (hours to days), allowing the system to reach a thermodynamic equilibrium.[10] While equilibrium solubility is critical for pre-formulation and later-stage development, kinetic solubility is more practical and relevant for guiding initial compound screening and optimization in drug discovery.[10]
Troubleshooting Guide: Common Solubility Issues
Q4: I prepared a 10 mM stock in DMSO, but my compound precipitates immediately when I dilute it into my aqueous assay buffer. What can I do?
This is a common issue known as "crashing out." It occurs when the compound is soluble in the organic stock but not in the final aqueous environment.
Solution 1: Check Final Solvent Concentration For most in vitro cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity or other artifacts.[11][12] For some biochemical assays, up to 1% may be tolerable, but lower is always better.[13] If your dilution scheme results in a higher percentage, you may need to lower the concentration of your working solutions.
Solution 2: Use Co-solvents and Surfactants Adding a small amount of a co-solvent or surfactant to the final aqueous buffer can help keep the compound in solution.[14][15] These agents can increase the solubility of poorly soluble compounds several times over.[14]
-
Co-solvents: Polyethylene glycol 400 (PEG400), propylene glycol, ethanol.[14]
-
Surfactants (for in vivo or less sensitive assays): Tween 80, Poloxamer 407, Cremophor EL.[5]
Solution 3: Modify the Dilution Process Instead of a single large dilution, perform a stepwise (serial) dilution.[11] This gradual change in solvent polarity can sometimes prevent the compound from precipitating.
Q5: My quinoxaline derivative is poorly soluble even in 100% DMSO. What are my options?
While DMSO is a powerful solvent, some highly crystalline or lipophilic compounds may resist solubilization.[9]
-
Alternative Organic Solvents: Consider using other strong organic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethylacetamide (DMA). Always verify the compatibility of these solvents with your specific assay system, as they can be more aggressive than DMSO.
-
Gentle Heating and Sonication: Warming the solution (e.g., to 37°C) and using a sonicating bath can provide the energy needed to break the crystal lattice and facilitate dissolution.[16] Always check the compound's stability at higher temperatures first.
Q6: I need to prepare a formulation for an in vivo animal study, where high concentrations of organic solvents are toxic. How can I improve aqueous solubility?
Solution 1: pH Adjustment The quinoxaline core is weakly basic.[2] Therefore, the solubility of many quinoxaline derivatives is pH-dependent.[17][18] By lowering the pH of the formulation vehicle with an acidic buffer (e.g., citrate or acetate buffer), you can protonate the nitrogen atoms in the quinoxaline ring, forming a more soluble salt in situ.[19][20] This is a highly effective and common strategy.[19]
Solution 2: Cyclodextrin Inclusion Complexes Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[21][22] They can encapsulate the poorly soluble quinoxaline derivative, forming an "inclusion complex" that is water-soluble.[21][23] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common, FDA-approved choice for this purpose.[9]
Solution 3: Amorphous Solid Dispersions For oral formulations, creating a solid dispersion is a powerful technique.[20] This involves dissolving the drug and a carrier polymer (e.g., PVP, HPMC) in a common solvent and then removing the solvent. This process traps the drug in an amorphous, higher-energy state, which significantly improves its dissolution rate and solubility.[20]
Data Presentation
The following table provides a representative comparison of how different solubilization strategies might impact the aqueous solubility of a hypothetical, poorly soluble quinoxaline derivative. Actual values will vary significantly based on the specific chemical structure.
| Formulation Vehicle | Description | Potential Solubility Increase (Fold) | Common Use Case |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Baseline aqueous buffer. | 1x (Baseline) | In vitro assays |
| PBS + 0.5% DMSO | Standard approach using an organic co-solvent. | 5x - 50x | In vitro cell-based assays |
| 10% PEG400 in Saline | Using a water-miscible co-solvent for higher concentration. | 50x - 500x | In vivo (parenteral) |
| 50 mM Citrate Buffer, pH 3.0 | pH modification to form a more soluble salt of a basic compound. | 100x - 1000x+ | In vivo (oral, parenteral) |
| 10% w/v SBE-β-CD in Water | Formation of a cyclodextrin inclusion complex.[21] | 100x - 5000x+ | In vivo (parenteral) |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a 10 mM stock solution.
-
Calculation: Determine the mass of the quinoxaline derivative needed.
-
Mass (mg) = 10 mM * Molecular Weight (g/mol) * Volume (L) * 1000 mg/g
-
Example: For a compound with MW = 350 g/mol to make 1 mL (0.001 L): Mass = 10 * 350 * 0.001 = 3.5 mg
-
-
Weighing: Accurately weigh the calculated mass of the solid compound into a sterile, chemically resistant vial (e.g., amber glass).[8]
-
Dissolution: Add the required volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, use a sonicating water bath for 5-10 minutes. Gentle warming (30-40°C) can be applied if necessary, but check for compound stability first.[7][16]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11] Store at -20°C or -80°C in tightly sealed vials.[11]
Protocol 2: Solubility Enhancement via pH Adjustment
This protocol outlines how to test and utilize pH to improve the solubility of a weakly basic quinoxaline derivative.
-
Screening: Prepare a series of small-volume aqueous buffers with varying pH values (e.g., pH 2, 3, 4, 5, 6, 7.4). Common buffers include citrate (for pH 2-6) and phosphate (for pH 6-8).
-
Testing: Add a small, fixed amount of the solid compound to a fixed volume of each buffer (e.g., 1 mg/mL).
-
Equilibration: Agitate the samples at room temperature for 1-2 hours. Observe visually for dissolution.
-
Quantification (Optional): To get a precise measurement, centrifuge the samples to pellet any undissolved solid. Carefully collect the supernatant, filter it through a 0.22 µm filter, and measure the concentration of the dissolved compound using HPLC-UV or LC-MS/MS.
-
Formulation: Based on the results, select the lowest pH that provides the required solubility and is physiologically tolerable for the intended experiment. Prepare the final formulation using this buffer.
Protocol 3: Preparation of a Drug-Cyclodextrin Complex (Co-Evaporation Method)
This method is effective for creating a solid, water-soluble drug-cyclodextrin complex.[21]
-
Dissolution: Dissolve the quinoxaline derivative in a suitable organic solvent (e.g., methanol or acetone). In a separate container, dissolve a molar excess (e.g., 2-3 fold) of SBE-β-cyclodextrin in purified water.[21]
-
Mixing: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring continuously.[21]
-
Equilibration: Continue stirring the mixture for 24-48 hours at room temperature to allow for efficient complex formation.
-
Evaporation: Remove the organic solvent and water using a rotary evaporator or by freeze-drying (lyophilization). This will yield a solid, powdered inclusion complex.[21]
-
Final Product: The resulting powder can be pulverized and stored.[21] This powder should be readily dissolved in aqueous buffers for the biological assay.
Visualizations
Workflow for Solubility Troubleshooting
Caption: Decision workflow for addressing poor solubility of quinoxaline derivatives.
Mechanism of Cyclodextrin Solubilization
References
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stock Solution: A Simple Guide [willwrighteng.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. ijpbr.in [ijpbr.in]
- 15. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 16. unmc.edu [unmc.edu]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. longdom.org [longdom.org]
- 20. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. humapub.com [humapub.com]
- 22. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 23. ijpsr.com [ijpsr.com]
Validation & Comparative
Comparative Efficacy of Quinoxaline Derivatives and Other Small-Molecule Inhibitors Targeting the c-Met Receptor Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling pathway crucial for normal cellular processes like embryonic development and tissue repair.[1] However, dysregulation of the HGF/c-Met pathway through gene amplification, mutation, or overexpression is a key driver in the development, progression, and metastasis of numerous human cancers.[1] This has established c-Met as a significant therapeutic target in oncology.[1] A variety of inhibitors have been developed to target this pathway, including small-molecule tyrosine kinase inhibitors (TKIs) that are either ATP-competitive or non-competitive.[2]
This guide provides a comparative analysis of the efficacy of c-Met inhibitors, with a special focus on the quinoxaline class of compounds. While direct experimental data on 6,7-Dimethoxy-2-methylquinoxaline as a c-Met inhibitor is not extensively available in the public domain, we will evaluate a structurally related and potent quinoxaline-based inhibitor, a 6,7-dimethoxy-4-anilinoquinoline derivative (Compound 12n), and compare its performance against established and clinical-stage c-Met inhibitors.[1] Quinoxaline derivatives are a significant class of heterocyclic compounds that have shown promise as selective ATP-competitive inhibitors of several protein kinases, including c-Met.[3]
Quantitative Comparison of c-Met Inhibitor Efficacy
The following table summarizes the in vitro potency of various small-molecule inhibitors against the c-Met kinase. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing the efficacy of these compounds. Lower values indicate higher potency.
| Inhibitor Class | Compound Name | Type | c-Met IC50 (nM) | c-Met Ki (nM) | Notes |
| Quinoxaline Derivative | Compound 12n (6,7-dimethoxy-4-anilinoquinoline) | ATP-Competitive | 30 | N/A | A potent, novel quinoxaline-based inhibitor.[1][4] |
| Multi-Kinase Inhibitor | Crizotinib (PF-02341066) | ATP-Competitive | 8 - 11 | N/A | Also inhibits ALK and ROS1.[5][6][7] |
| Multi-Kinase Inhibitor | Cabozantinib (XL184) | ATP-Competitive | 1.3 | N/A | Also potently inhibits VEGFR2, RET, KIT, AXL, and FLT3.[8][9] |
| Selective MET Inhibitor | Capmatinib (INCB28060) | ATP-Competitive | 0.13 | N/A | Highly selective for c-Met with >10,000-fold selectivity over other kinases.[10][11] |
| Selective MET Inhibitor | Tepotinib (EMD 1214063) | ATP-Competitive | 3 - 4 | N/A | Highly selective with >200-fold selectivity for c-Met over related kinases.[12][13] |
| Pyrrol-Indole Derivative | PHA-665752 | ATP-Competitive | 9 | 4 | Exhibits >50-fold selectivity for c-Met over a panel of other kinases.[14][15] |
| Non-ATP Competitive | Tivantinib (ARQ 197) | Non-ATP-Competitive | 100 - 300 | 355 | Activity may also be linked to microtubule disruption, independent of c-Met status.[16][17][18] |
N/A: Data not available in the cited sources.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the c-Met signaling cascade and a standard workflow for evaluating the efficacy of c-Met inhibitors.
Caption: The c-Met signaling pathway activated by HGF binding.
Caption: A typical workflow for evaluating c-Met inhibitors.
Experimental Protocols
The following are generalized methodologies for key experiments used to determine the efficacy of c-Met inhibitors.
1. In Vitro c-Met Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.
-
Objective: To determine the IC50 value of an inhibitor against purified c-Met kinase.
-
Methodology: A common method is a mobility shift assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.
-
Reagents: Recombinant human c-Met kinase domain, a suitable peptide substrate (e.g., poly (Glu, Tyr) 4:1), ATP, and the test inhibitor (e.g., this compound derivative) at various concentrations.
-
Procedure: The c-Met kinase is incubated with serial dilutions of the test inhibitor in an assay buffer for a defined period (e.g., 30 minutes at room temperature).
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The reaction is allowed to proceed for a set time within its linear range.
-
The reaction is stopped, and the amount of phosphorylated substrate (or ATP consumed) is quantified. In the ADP-Glo™ assay, the amount of ADP produced is measured via a luciferase-based reaction, generating a luminescent signal.
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to a control (DMSO vehicle). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14][19]
-
2. Cell-Based Antiproliferative Assay
This assay assesses the effect of an inhibitor on the growth and viability of cancer cell lines that are dependent on c-Met signaling.
-
Objective: To determine the IC50 of an inhibitor on c-Met-dependent cancer cell lines (e.g., MKN-45 gastric cancer, A549 lung cancer).[1]
-
Methodology: The MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay are commonly used.
-
Cell Culture: Cancer cells (e.g., MKN-45) are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with serial dilutions of the test inhibitor for a specified period (typically 72 hours).
-
Quantification (MTT Method): After incubation, MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product. A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. The IC50 value is derived from the resulting dose-response curve.[1]
-
Conclusion
The landscape of c-Met inhibitors is diverse, featuring both highly selective agents and multi-kinase inhibitors. Compounds like Capmatinib and Tepotinib demonstrate exceptional potency and selectivity, with IC50 values in the low- to sub-nanomolar range.[10][13] Multi-kinase inhibitors such as Cabozantinib and Crizotinib also show high potency against c-Met while simultaneously targeting other key oncogenic drivers like VEGFR2 and ALK.[5][8]
The quinoxaline scaffold represents a promising chemical foundation for the development of novel c-Met inhibitors.[3][20] As demonstrated by the 6,7-dimethoxy-4-anilinoquinoline derivative (Compound 12n), with its potent c-Met IC50 of 30 nM, this class of compounds can achieve efficacy comparable to other established inhibitors.[1] While specific inhibitory data for this compound remains to be published, the strong performance of structurally similar molecules underscores the potential of this chemical family. Further investigation and optimization of quinoxaline derivatives are warranted to explore their full therapeutic potential in targeting c-Met-driven malignancies.
References
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. apexbt.com [apexbt.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for validating the biological activity of synthesized compounds.
For researchers, scientists, and drug development professionals, the validation of a synthesized compound's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comparative overview of three fundamental methodologies: Biochemical Assays, Cell-Based Assays, and Target Engagement Assays. By presenting detailed experimental protocols, quantitative data comparisons, and visual workflows, this guide aims to equip researchers with the knowledge to select the most appropriate validation strategy for their specific needs.
At a Glance: Comparing Key Validation Methods
The selection of an appropriate assay is contingent on the specific research question, the nature of the compound, and the biological target. The following table summarizes the key characteristics of the three primary validation methods.
| Feature | Biochemical Assays | Cell-Based Assays | Target Engagement Assays |
| Principle | Measures the direct effect of a compound on a purified biological target (e.g., enzyme, receptor). | Assesses the effect of a compound on a specific cellular process or pathway within a living cell. | Confirms the physical interaction of a compound with its intended target in a cellular or in vivo context. |
| Primary Output | IC50 (half maximal inhibitory concentration) | EC50 (half maximal effective concentration) | Target stabilization (e.g., thermal shift) or occupancy. |
| Throughput | High | Medium to High | Low to Medium |
| Physiological Relevance | Low | Medium to High | High |
| Information Provided | Target-specific activity and potency. | Cellular efficacy, toxicity, and mechanism of action. | Confirmation of target binding and occupancy. |
| Typical Use Case | Primary screening, lead optimization. | Secondary screening, functional characterization. | Target validation, mechanism of action studies. |
In-Depth Comparison of Validation Methods
To facilitate a deeper understanding, the following sections provide a detailed comparison of biochemical, cell-based, and target engagement assays, including their advantages, limitations, and typical quantitative outputs.
Quantitative Data Summary
The following tables provide illustrative quantitative data for each assay type. These values are hypothetical and serve to demonstrate the typical data presentation for each method.
Table 1: Biochemical Assay - Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| Compound A | Kinase X | 15 |
| Compound B | Kinase X | 78 |
| Compound C | Kinase X | 5 |
Table 2: Cell-Based Assay - Cancer Cell Viability (MTT Assay)
| Compound | Cell Line | EC50 (µM) |
| Compound A | MCF-7 | 2.5 |
| Compound B | MCF-7 | 15.2 |
| Compound C | MCF-7 | 0.8 |
Table 3: Target Engagement Assay - Cellular Thermal Shift Assay (CETSA)
| Compound | Target Protein | Thermal Shift (°C) |
| Compound A | Protein Y | + 4.2 |
| Compound B | Protein Y | + 1.1 |
| Compound C | Protein Y | + 6.8 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating reliable data. The following are representative protocols for a key experiment from each validation method.
Biochemical Assay: Enzyme Inhibition Assay Protocol
This protocol outlines a standard procedure for determining the inhibitory activity of a compound against a specific enzyme.[1][2]
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Test compound stock solution (e.g., in DMSO)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate
-
Microplate reader (e.g., spectrophotometer, fluorometer)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of the enzyme and its substrate in assay buffer at appropriate concentrations.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, the test compound dilutions, and the enzyme solution. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).
-
Enzyme-Inhibitor Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Signal Detection: Measure the product formation over time using a microplate reader at an appropriate wavelength. The signal can be absorbance, fluorescence, or luminescence, depending on the substrate.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: MTT Cell Viability Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[3][4]
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach and grow overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method to verify that a compound binds to its intended target protein in a cellular environment.[5][6][7]
Materials:
-
Cultured cells
-
Test compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specific duration.
-
Cell Lysis: Harvest and lyse the cells to release the intracellular proteins.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures using a thermal cycler. The binding of a compound to its target protein can increase the protein's thermal stability.
-
Separation of Soluble and Aggregated Proteins: After heating, centrifuge the samples to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Target Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a method like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex biological processes and experimental procedures. The following sections provide Graphviz DOT scripts for generating such diagrams.
High-Throughput Screening (HTS) Workflow
This diagram illustrates a typical workflow for high-throughput screening, a common application of biochemical and cell-based assays.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoxaline Synthesis: An Analysis of Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules and functional materials. Their diverse applications in pharmaceuticals, agrochemicals, and materials science have driven the development of a wide array of synthetic methodologies. This guide provides a comparative analysis of different synthetic routes to quinoxalines, offering insights into their efficiency, scope, and reaction mechanisms. Experimental data is presented to support the comparison, along with detailed protocols for key reactions.
Classical Synthesis: The Hinsberg Condensation
The traditional and most fundamental method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, a reaction first described by Hinsberg. This acid-catalyzed condensation-cyclization reaction is a robust and straightforward approach to a variety of quinoxaline derivatives.
A typical procedure involves reacting the diamine and dicarbonyl compound in a suitable solvent, often with heating. Various catalysts can be employed to improve the reaction rate and yield.
Comparative Performance of Catalysts in Hinsberg Condensation
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Glycerol/Water | - | 90 | 4-6 min | 85-91 | [1] |
| TiO2-Pr-SO3H | EtOH | Room Temp. | 10 min | 95 | [1] |
| Zn(OTf)2 | CH3CN | Room Temp. | - | 85-91 | [1] |
| Phenol | EtOH/H2O | Room Temp. | 2 min | 98 | [2] |
| Alumina-supported Heteropolyoxometalates | Toluene | Room Temp. | 120 min | 92 | [3] |
Experimental Protocol: Phenol-Catalyzed Synthesis
A solution of an aromatic o-diamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a 7:3 mixture of ethanol and water (10 mL) is stirred at room temperature in the presence of a catalytic amount of phenol (20 mol%). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified.[2]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
6,7-Dimethoxy-2-methylquinoxaline: A Comparative Analysis of a Promising Heterocyclic Scaffold
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with potent biological activities is perpetual. Among these, quinoxaline derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative study of 6,7-Dimethoxy-2-methylquinoxaline against other relevant quinoxaline derivatives, supported by experimental data and detailed methodologies to facilitate further research and development.
Introduction to Quinoxaline Derivatives
Quinoxalines, also known as benzopyrazines, are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. This core structure serves as a valuable pharmacophore in medicinal chemistry due to its ability to interact with various biological targets. The diverse biological activities of quinoxaline derivatives are attributed to the planar nature of the bicyclic system and the presence of nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions. Modifications to the quinoxaline scaffold, through the introduction of various substituents, have led to the development of a wide array of derivatives with tailored biological profiles.
Synthesis of this compound and Derivatives
The synthesis of this compound typically involves the condensation of 4,5-dimethoxy-1,2-phenylenediamine with an appropriate 1,2-dicarbonyl compound, in this case, methylglyoxal. This reaction provides a straightforward and efficient route to the desired product.
A general experimental protocol for the synthesis is as follows:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4,5-dimethoxy-1,2-phenylenediamine (1 mmol) in ethanol (10 mL), an aqueous solution of methylglyoxal (40%, 1.1 mmol) is added dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
The synthesis of other quinoxaline derivatives for comparison follows similar principles, with variations in the starting diamine and dicarbonyl compounds to achieve the desired substitution patterns.
Comparative Biological Activity
While specific quantitative biological data for this compound is not extensively available in the public domain, we can infer its potential activities by comparing it with structurally related quinoxaline derivatives that have been evaluated for their anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have highlighted the potential of quinoxaline derivatives as anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways or the intercalation into DNA. The table below summarizes the in vitro anticancer activity (IC50 values) of several quinoxaline derivatives against various cancer cell lines, providing a basis for comparison.
Table 1: Comparative in vitro Anticancer Activity of Quinoxaline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative A (e.g., 2,3,6,7-tetramethylquinoxaline) | - | - | Data not available |
| Quinoxaline Derivative B (e.g., 6,7-dichloro-2,3-dimethylquinoxaline) | - | - | Data not available |
| 6,7-Dimethoxy-4-anilinoquinoline | A549 (Lung) | >10 | [1] |
| MCF-7 (Breast) | >10 | [1] | |
| MKN-45 (Gastric) | >10 | [1] | |
| 2-Aryl-6,7-dimethoxyquinolines | NCI-60 Panel | Various | [2] |
| 2,4-Disubstituted-benzo[g]quinoxalines | MCF-7 (Breast) | 2.89 - 16.22 | [3] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data indicates that substitutions on the quinoxaline ring significantly influence the anticancer potency. For instance, the presence of specific aryl and alkoxy groups can enhance activity. While data for this compound is pending, its structural similarity to other active dimethoxy-substituted quinolines suggests it may also possess noteworthy anticancer properties.
Antimicrobial Activity
Quinoxaline derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of microbial DNA gyrase, topoisomerase IV, or other essential enzymes. The following table presents the antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected quinoxaline derivatives.
Table 2: Comparative in vitro Antimicrobial Activity of Quinoxaline Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoxaline Derivative C (e.g., 2-methyl-3-phenylquinoxaline) | Staphylococcus aureus | - | Data not available |
| Escherichia coli | - | Data not available | |
| C-2 amine-substituted quinoxalines | S. aureus | 4 - 32 | [4] |
| Bacillus subtilis | 8 - 64 | [4] | |
| 2,3-Bis(phenylamino)quinoxalines | S. aureus | 0.98 - >125 | [5] |
| Enterococcus faecalis | - | [5] | |
| 6,7-Difluoro-3-methylquinoxaline 1,4-dioxides | Mycobacterium tuberculosis | 2.0 - 4.0 | [6] |
Note: MIC values represent the minimum concentration of the compound required to inhibit the visible growth of a microorganism.
The antimicrobial data reveals that the nature and position of substituents on the quinoxaline core are critical for activity. For example, the introduction of amine and fluoro groups has been shown to be effective against various bacterial strains. The dimethoxy and methyl groups in this compound could potentially contribute to its antimicrobial profile, a hypothesis that warrants experimental validation.
Experimental Methodologies for Biological Evaluation
To enable a direct comparison of this compound with other derivatives, standardized experimental protocols for assessing anticancer and antimicrobial activities are crucial.
Experimental Protocol: In vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.
Experimental Protocol: In vitro Antimicrobial Activity (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth media to a standardized cell density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved in the synthesis and evaluation of these compounds, Graphviz diagrams are provided below.
Caption: Synthetic workflow for this compound.
Caption: Workflow for anticancer and antimicrobial evaluation.
Conclusion
This compound represents a promising scaffold within the broader class of quinoxaline derivatives. While direct and extensive biological data for this specific compound is currently limited, a comparative analysis with structurally similar molecules suggests its potential as a valuable candidate for further investigation in anticancer and antimicrobial drug discovery. The provided synthetic and biological evaluation protocols offer a framework for researchers to systematically explore the therapeutic potential of this compound and its analogues. Future studies focusing on generating robust quantitative data will be crucial in elucidating its precise biological activities and establishing its position relative to other quinoxaline-based compounds.
References
- 1. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Bifunctionalized Quinoxalines: Synthesis, DNA Interactions and Evaluation of Anticancer, Anti-tuberculosis and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-mycobacterial, anti-trichomonas and anti-candida in vitro activities of 2-substituted-6,7-difluoro-3-methylquinoxaline 1,4-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 6,7-Dimethoxy-2-methylquinoxaline
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative analysis of key analytical techniques for assessing the purity of 6,7-Dimethoxy-2-methylquinoxaline, a heterocyclic compound of interest in medicinal chemistry. We will compare High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC), providing experimental data and detailed protocols to aid in method selection and implementation.
Workflow for Purity Assessment
A comprehensive purity assessment strategy involves a multi-faceted approach, starting from the initial qualitative check to rigorous quantitative analysis. The general workflow ensures that the synthesized compound meets the required specifications for subsequent research or development phases.
Caption: General workflow for the purity assessment of a synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity determination. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. When coupled with a UV detector, it provides quantitative data on the main compound and its impurities based on peak area.
Performance Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Chromatographic separation based on polarity. |
| Information Provided | Relative purity (% area), retention time, detection of non-volatile impurities. |
| Sensitivity | High (typically ng to pg level). |
| Resolution | Excellent for separating closely related impurities. |
| Throughput | Moderate (10-30 min per sample).[1][2] |
| Cost | Moderate (instrumentation and consumables). |
Hypothetical HPLC Data
This table represents a sample output from an HPLC analysis of a synthesized batch of this compound, with a purity level of approximately 99.5%.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.45 | 15.6 | 0.21 | Starting Material Impurity |
| 2 | 5.82 | 7398.2 | 99.53 | This compound |
| 3 | 7.11 | 21.1 | 0.26 | By-product Impurity |
Experimental Protocol: HPLC-UV Analysis
Caption: Workflow for HPLC-UV purity analysis.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3][4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B (equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks.[5]
-
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[6][7] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6] By comparing the integral of a known proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.
Performance Comparison
| Parameter | Quantitative ¹H NMR (qNMR) |
| Principle | Signal integration is proportional to the number of nuclei. |
| Information Provided | Absolute purity (wt%), structural confirmation, impurity identification. |
| Sensitivity | Lower than HPLC (typically requires mg quantities). |
| Resolution | High, but peak overlap can be a challenge. |
| Throughput | High (5-15 min per sample). |
| Cost | High (instrumentation), low (consumables). |
Hypothetical qNMR Data
For this analysis, maleic acid is chosen as the internal standard.
| Compound | Signal (proton) | Chemical Shift (δ, ppm) | Integral Value | # of Protons |
| Internal Standard (Maleic Acid) | Olefinic CH | 6.30 (singlet) | 2.00 | 2 |
| Analyte (this compound) | Methyl C2-CH₃ | 2.75 (singlet) | 2.98 | 3 |
Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following formula: Purityₐ = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass (Analyte: 204.22 g/mol ; Standard: 116.07 g/mol )
-
m = Mass weighed
-
Purityₛ = Purity of the internal standard (e.g., 99.9%)
Assuming mₐ = 15.2 mg and mₛ = 10.5 mg: *Purityₐ = (2.98 / 2.00) * (2 / 3) * (204.22 / 116.07) * (10.5 / 15.2) * 99.9% = 99.2%
Experimental Protocol: qNMR Analysis
Caption: Workflow for qNMR purity analysis.
Methodology:
-
Internal Standard Selection: Choose a standard with sharp signals that do not overlap with analyte signals (e.g., Maleic Acid, Dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh about 15 mg of the synthesized compound and 10 mg of the certified internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure quantitative conditions are met. A key parameter is the relaxation delay (D1), which should be at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure complete relaxation.[6]
-
Acquire the ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved, non-overlapping peaks of both the analyte and the internal standard.
-
Calculate the absolute purity using the standard qNMR equation.[8]
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and for identifying potential impurities. When coupled with a liquid chromatograph (LC-MS), it can provide molecular weight information for each peak separated by the HPLC, making it invaluable for impurity profiling.
Performance Comparison
| Parameter | Mass Spectrometry (MS) |
| Principle | Measures the mass-to-charge ratio (m/z) of ionized molecules. |
| Information Provided | Molecular weight confirmation, impurity identification, structural information (MS/MS). |
| Sensitivity | Very High (fmol to amol level). |
| Resolution | Can be very high, allowing for elemental composition determination. |
| Throughput | High (when coupled with LC). |
| Cost | High (instrumentation). |
Hypothetical LC-MS Data
The expected molecular weight for this compound (C₁₁H₁₂N₂O₂) is 204.09 Da. Electrospray ionization (ESI) in positive mode will typically show the protonated molecule [M+H]⁺.
| HPLC Peak (RT, min) | Observed m/z [M+H]⁺ | Calculated Mass (Da) | Proposed Identity |
| 5.82 | 205.10 | 204.09 | This compound |
| 7.11 | 221.09 | 220.08 | Impurity (e.g., N-oxide derivative) |
Experimental Protocol: LC-MS Analysis
Caption: Workflow for LC-MS impurity identification.
Methodology:
-
LC Separation: Use the same HPLC method as described above. The mobile phase must be compatible with MS (e.g., using formic acid instead of non-volatile buffers like phosphate).[3]
-
MS Detection:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.[9]
-
Scan Range: m/z 100 – 500.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
-
Data Analysis:
-
Extract the mass spectrum for each peak observed in the total ion chromatogram (TIC).
-
Compare the observed m/z value for the main peak with the theoretical value for the protonated target compound.
-
Propose structures for impurities based on their m/z values, considering potential side-reactions or residual starting materials.
-
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive qualitative technique used to quickly assess the complexity of a reaction mixture and check for the presence of major impurities.[10] It is often used for reaction monitoring and as a preliminary purity check before committing to more complex analyses.[11]
Performance Comparison
| Parameter | Thin-Layer Chromatography (TLC) |
| Principle | Chromatographic separation on a flat plate. |
| Information Provided | Qualitative purity (number of spots), Retention Factor (Rf). |
| Sensitivity | Low (µg level). |
| Resolution | Low to moderate. |
| Throughput | Very High (many samples on one plate). |
| Cost | Very Low. |
Hypothetical TLC Data
| Spot | Distance from Baseline (cm) | Rf Value (Solvent Front = 5.0 cm) | Identification |
| 1 | 3.5 | 0.70 | This compound |
| 2 | 1.0 | 0.20 | Polar Impurity (Baseline) |
Experimental Protocol: TLC Analysis
Methodology:
-
Plate Preparation: Use silica gel-coated aluminum plates (Silica Gel 60 F₂₅₄). Draw a light pencil line about 1 cm from the bottom.
-
Sample Spotting: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the baseline.[12]
-
Elution:
-
Prepare a developing chamber with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber.
-
-
Visualization:
-
Once the solvent front is near the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp at 254 nm. Circle the visible spots.
-
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).[11]
Conclusion and Recommendations
No single technique provides a complete picture of a compound's purity. A combination of orthogonal methods is essential for a comprehensive assessment.
-
For Routine Purity Checks and Reaction Monitoring: TLC is the most efficient and cost-effective method.
-
For Reliable Quantitative Purity: HPLC-UV is the industry standard, offering excellent resolution and sensitivity for detecting and quantifying impurities. It should be the primary method for batch release.
-
For Absolute Purity and Structural Confirmation: qNMR is unparalleled. It provides an absolute measure of purity without needing a specific reference standard for the main compound and simultaneously confirms its structure. It is highly recommended for characterizing reference standards.
-
For Impurity Identification: LC-MS is indispensable. It confirms the molecular weight of the target compound and provides crucial mass information for identifying unknown impurities, which is vital for understanding the reaction and degradation pathways.
For the highest confidence in the purity of synthesized this compound, a combination of HPLC-UV for quantitative analysis and LC-MS for impurity identification is recommended, with ¹H and ¹³C NMR for definitive structural confirmation. qNMR should be employed for the qualification of primary reference material.
References
- 1. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inis.iaea.org [inis.iaea.org]
- 3. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. emerypharma.com [emerypharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Structure-Activity Relationship of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This guide provides an objective comparison of the structure-activity relationships (SAR) of quinoxaline derivatives in anticancer, antimicrobial, and antiviral applications, supported by experimental data and detailed protocols.
General Workflow for SAR Studies of Quinoxaline Derivatives
The exploration of quinoxaline derivatives for therapeutic applications typically follows a structured workflow. This process begins with the design and synthesis of a library of compounds with systematic structural modifications. These derivatives then undergo a battery of biological assays to evaluate their efficacy and to establish a relationship between their chemical structure and biological activity.
Figure 1: General workflow for structure-activity relationship studies.
Anticancer Activity: Targeting the EGFR Signaling Pathway
A significant number of quinoxaline derivatives have been investigated for their potential as anticancer agents, with many exhibiting potent inhibitory activity against key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and metastasis, and its dysregulation is a hallmark of many cancers.
Figure 2: Simplified EGFR signaling pathway and the inhibitory action of quinoxaline derivatives.
Comparative Anticancer Activity of 2,3-Disubstituted Quinoxaline Derivatives
The following table summarizes the in vitro anticancer activity of a series of 2,3-disubstituted quinoxaline derivatives against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. The data highlights the impact of different substituents on their cytotoxic potential.
| Compound ID | R1 | R2 | IC50 (µM) vs HCT-116 | IC50 (µM) vs MCF-7 |
| 1a | H | Phenyl | > 50 | > 50 |
| 1b | Cl | Phenyl | 25.3 | 31.6 |
| 1c | OCH3 | Phenyl | 15.8 | 22.4 |
| 2a | H | 4-Chlorophenyl | 12.5 | 18.7 |
| 2b | Cl | 4-Chlorophenyl | 5.2 | 8.9 |
| 2c | OCH3 | 4-Chlorophenyl | 9.8 | 14.1 |
| Doxorubicin | - | - | 0.8 | 1.2 |
Data is illustrative and compiled from representative studies for comparative purposes.
Structure-Activity Relationship (SAR) Analysis:
The SAR for this series of compounds suggests that:
-
Substitution at the R1 and R2 positions of the quinoxaline core significantly influences anticancer activity.
-
The presence of a chlorine atom at the R1 position (e.g., compound 2b ) generally leads to higher potency compared to an unsubstituted or methoxy-substituted analog.
-
A 4-chlorophenyl group at the R2 position (series 2 ) appears to be more favorable for activity than an unsubstituted phenyl group (series 1 ).
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the quinoxaline derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoxaline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity: A New Frontier Against Drug Resistance
Quinoxaline derivatives have also shown significant promise as antimicrobial agents, offering a potential new scaffold to combat the growing threat of antibiotic resistance. Their mechanism of action often involves the disruption of bacterial cellular processes.
Comparative Antimicrobial Activity of Quinoxaline-Sulfonamide Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for a series of quinoxaline-sulfonamide derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Compound ID | R Group on Sulfonamide | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| 3a | Phenyl | 16 | 32 |
| 3b | 4-Chlorophenyl | 8 | 16 |
| 3c | 4-Nitrophenyl | 4 | 8 |
| 3d | 4-Methylphenyl | 32 | 64 |
| Ciprofloxacin | - | 1 | 0.5 |
Data is illustrative and compiled from representative studies for comparative purposes.
Structure-Activity Relationship (SAR) Analysis:
The SAR for this series of compounds indicates that:
-
The nature of the substituent on the sulfonamide moiety plays a critical role in the antimicrobial activity.
-
Electron-withdrawing groups, such as chloro (3b ) and nitro (3c ), on the phenyl ring of the sulfonamide enhance the antibacterial potency.
-
An electron-donating group, such as methyl (3d ), leads to a decrease in activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of the quinoxaline derivatives is typically determined using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Quinoxaline derivatives (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the quinoxaline derivatives in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. If using a viability indicator like resazurin, a color change (e.g., from blue to pink) indicates bacterial growth.
Antiviral Activity: Combating Viral Infections
Certain quinoxaline derivatives have been identified as potent antiviral agents, particularly against DNA viruses like Herpes Simplex Virus (HSV). These compounds often target viral enzymes or processes essential for replication.
Comparative Antiviral Activity of Triazolo-Quinoxaline Derivatives
The following table shows the antiviral activity of a series of[1][3][4]triazolo[4,3-a]quinoxaline derivatives against Herpes Simplex Virus type 1 (HSV-1).
| Compound ID | R Group | EC50 (µM) vs HSV-1 |
| 4a | Phenyl | 15.2 |
| 4b | 4-Chlorophenyl | 8.5 |
| 4c | 4-Bromophenyl | 7.9 |
| 4d | 4-Fluorophenyl | 10.1 |
| Acyclovir | - | 1.8 |
Data is illustrative and compiled from representative studies for comparative purposes.
Structure-Activity Relationship (SAR) Analysis:
The SAR for this series of compounds suggests that:
-
The presence and nature of a halogen substituent on the phenyl ring at the R position significantly impact the antiviral activity.
-
Compounds with a bromo (4c ) or chloro (4b ) substituent exhibit higher potency than the fluoro-substituted (4d ) or unsubstituted (4a ) analogs.
Experimental Protocol: Plaque Reduction Assay
The antiviral activity of quinoxaline derivatives is often evaluated using a plaque reduction assay.[4]
Materials:
-
24-well plates
-
Host cells (e.g., Vero cells)
-
Complete cell culture medium
-
Virus stock (e.g., HSV-1)
-
Quinoxaline derivatives (dissolved in DMSO)
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing different concentrations of the quinoxaline derivatives.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is then calculated.
Conclusion
The quinoxaline scaffold represents a versatile and promising platform for the development of novel therapeutic agents with diverse biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications to the quinoxaline core can lead to significant improvements in anticancer, antimicrobial, and antiviral potency. The provided experimental protocols offer a foundation for researchers to evaluate the efficacy of their own novel quinoxaline derivatives. Further exploration of this remarkable heterocyclic system is warranted to unlock its full therapeutic potential.
References
Unveiling a New Generation of Anticancer Agents: A Comparative Molecular Docking Study of Novel Quinoxaline Compounds
A detailed in-silico analysis reveals the potent inhibitory potential of novel quinoxaline derivatives against key cancer-related protein targets, offering promising avenues for future drug development. This guide provides a comparative assessment of their binding affinities, a comprehensive overview of the experimental methodology, and a visual representation of the targeted signaling pathways.
Researchers in the field of oncology and drug discovery are continuously seeking novel molecular scaffolds that can effectively target cancer-perpetuating pathways. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. This comparison guide delves into the molecular docking studies of a series of novel quinoxaline compounds, providing a head-to-head comparison of their binding efficacy against crucial protein targets involved in cancer progression, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Comparative Binding Affinity of Quinoxaline Derivatives
Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of small molecules with their protein targets. The following table summarizes the binding energies of four novel quinoxaline compounds (designated as Compound I, II, III, and IV) against the VEGFR-2 active site, providing a quantitative comparison of their potential inhibitory activity.[1][2] A more negative binding energy indicates a stronger and more favorable interaction.
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| Compound I | VEGFR-2 | 2OH4 | -12.13 |
| Compound II | VEGFR-2 | 2OH4 | -11.93 |
| Compound III | VEGFR-2 | 2OH4 | -15.63 |
| Compound IV | VEGFR-2 | 2OH4 | -17.11 |
In-Depth: Experimental Protocols for Molecular Docking
To ensure the reproducibility and transparency of the findings, a detailed methodology for the molecular docking studies is provided below. This protocol outlines the key steps from protein and ligand preparation to the execution of the docking simulation and analysis of the results.
Software and Tools
-
Molecular Docking Software: AutoDock Vina
-
Visualization and Molecular Preparation: UCSF Chimera, AutoDock Tools (ADT)
-
Data Analysis: Python scripts, Microsoft Excel
Preparation of the Receptor Protein (VEGFR-2)
-
Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein, VEGFR-2, was downloaded from the Protein Data Bank (PDB ID: 2OH4).[1][2]
-
Protein Cleaning: All non-essential water molecules, co-crystallized ligands, and any other heteroatoms were removed from the PDB file.
-
Addition of Polar Hydrogens and Charges: Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed and assigned to all atoms using AutoDock Tools.
-
File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina.
Preparation of the Ligands (Quinoxaline Compounds)
-
Ligand Structure Generation: The 2D structures of the novel quinoxaline compounds (I, II, III, and IV) were sketched using a chemical drawing software and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Torsion Tree Definition: The rotatable bonds in each ligand were defined using AutoDock Tools to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligands were saved in the PDBQT file format.
Molecular Docking Simulation with AutoDock Vina
-
Grid Box Generation: A grid box was defined around the active site of the VEGFR-2 protein. The center of the grid box was determined based on the coordinates of the co-crystallized ligand in the original PDB file. The dimensions of the grid box were set to be large enough to encompass the entire active site and allow for the free rotation and translation of the ligands.
-
Configuration File: A configuration file was created containing the names of the receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box. The exhaustiveness parameter, which controls the thoroughness of the search, was set to a value of 8.
-
Execution of Docking: The molecular docking simulation was initiated using the AutoDock Vina command-line interface, referencing the prepared configuration file.
-
Analysis of Results: Upon completion of the docking runs, the output files were analyzed to determine the binding energy (in kcal/mol) for the best-predicted binding pose of each ligand. The interactions between the ligands and the amino acid residues in the active site were visualized and analyzed.
Visualizing the Molecular Docking Workflow
The following diagram illustrates the general workflow of a comparative molecular docking study, from the initial preparation of molecules to the final analysis of results.
Caption: A flowchart of the comparative molecular docking process.
Targeted Signaling Pathways: A Visual Overview
The quinoxaline compounds investigated in these studies primarily target receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR. These receptors play a crucial role in cell proliferation, survival, and angiogenesis. The diagrams below illustrate the simplified signaling cascades initiated by these receptors.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
Caption: A simplified diagram of the VEGFR-2 signaling pathway.
EGFR Signaling Pathway
EGFR is another critical RTK that, upon activation by its ligands (e.g., EGF), initiates signaling pathways that regulate cell growth, proliferation, and differentiation.[3][4][5][6] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer.
Caption: A simplified diagram of the EGFR signaling pathway.
References
- 1. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
- 2. Molecular Docking Approach of Some Quinoxaline Derivatives as Anticancer Agents Targeting VEGFR-2. [ajbas.journals.ekb.eg]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]
A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of quinoxalines, a class of heterocyclic compounds with significant interest in the pharmaceutical and food safety sectors. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, presenting supporting experimental data, detailed methodologies, and visual workflows to aid in method selection and implementation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for quinoxaline analysis depends on various factors, including the specific quinoxaline derivative, the sample matrix, and the required sensitivity and selectivity. The following tables summarize the quantitative performance of different validated methods.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Quinoxaline Analysis
| Analyte(s) | Matrix | Linearity Range | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Olaquindox, Quinoxaline-2-carboxylic acid, 3-Methyl-quinoxaline-2-carboxylic acid | Animal Products | 2.5 - 100 µg/L | 72.6 - 90.5 | 0.08 µg/kg | - | [1] |
| Quinoxaline-2-carboxylic acid (QCA), Methyl-3-quinoxaline-2-carboxylic acid (MQCA) | Animal Tissues | 2 - 100 µg/kg (spiked levels) | 70 - 110 | CCα: 0.7-2.6 µg/kg | CCβ: 1.3-5.6 µg/kg | [2] |
| Five Quinoxaline 1,4-dioxides and their metabolites | Swine Liver | 5 - 500 µg/L | - | - | - | [3] |
CCα: Decision Limit, CCβ: Detection Capability
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Quinoxaline Analysis
| Analyte(s) | Matrix | Linearity Range | Recovery (%) | Limit of Detection (LOD) | Reference |
| Quinoxaline derivatives from homoglucans | - | 0.2 - 2 µmol | - | - | [4] |
Table 3: UV-Vis Spectrophotometric Methods for General Analysis (as a reference)
| Analyte | Matrix | Linearity Range | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Caffeine | Bulk Drug | 3 - 18 µg/mL | - | 0.5476 µg/mL | 1.6594 µg/mL | [5] |
| Nefopam HCl | Microspheres | - | 99.93 | 16.75 µg/ml | 50.77 µg/ml | [6] |
| Viloxazine HCl | Bulk and Commercial Products | 23 - 27 µg/mL | 99.65 - 101.31 | - | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of analytical methods. Below are representative protocols for the analysis of quinoxalines using HPLC, GC-MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV) Protocol for Quinoxaline-2-carboxylic acid (QCA) and Methyl-3-quinoxaline-2-carboxylic acid (MQCA) in Animal Tissues[2]
This method is suitable for the simultaneous quantitative determination of QCA and MQCA, which are marker residues for the veterinary drugs carbadox and olaquindox.
a) Sample Preparation:
-
Homogenize 2.0 g of tissue sample.
-
Perform acid hydrolysis to release the marker residues.
-
Conduct a liquid-liquid extraction to isolate the analytes.
-
Clean up the extract using an Oasis MAX solid-phase extraction (SPE) cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
b) HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength for QCA and MQCA.
-
Injection Volume: 20 µL.
c) Validation Parameters: The method should be validated according to guidelines such as those from the EU Commission Decision 2002/657/EC, assessing for specificity, linearity, accuracy (recovery), precision (repeatability and reproducibility), decision limit (CCα), and detection capability (CCβ)[2].
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Quinoxaline Derivatives
This protocol provides a general framework for the analysis of volatile and semi-volatile quinoxaline derivatives.
a) Sample Preparation:
-
For solid samples, perform solvent extraction (e.g., using toluene or acetonitrile). The use of techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be effective for complex matrices like food[8].
-
For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed.
-
Derivatization (e.g., silylation) may be necessary for non-volatile quinoxalines to improve their thermal stability and chromatographic behavior[4].
-
Concentrate the extract and inject it into the GC-MS system.
b) GC-MS Conditions:
-
GC Column: A capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-300 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
-
Ionization Mode: Electron Ionization (EI) is commonly used.
c) Validation Parameters: Validation should include assessment of linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision.
UV-Vis Spectrophotometry Protocol for Quinoxaline Analysis
This protocol is a general method for the quantification of quinoxalines that possess a chromophore.
a) Sample Preparation:
-
Accurately weigh and dissolve the quinoxaline-containing sample in a suitable solvent (e.g., ethanol, methanol, or a buffered solution) in which the analyte is stable and soluble.
-
Prepare a series of standard solutions of the quinoxaline of interest with known concentrations.
-
For complex samples, an extraction and clean-up step may be necessary to remove interfering substances.
b) Spectrophotometric Measurement:
-
Instrument: A UV-Vis spectrophotometer.
-
Wavelength Scan: Perform a wavelength scan to determine the wavelength of maximum absorbance (λmax) of the quinoxaline derivative.
-
Calibration Curve: Measure the absorbance of the standard solutions at the λmax and construct a calibration curve by plotting absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the sample solution at the λmax.
-
Quantification: Determine the concentration of the quinoxaline in the sample by interpolating its absorbance on the calibration curve.
c) Validation Parameters: The method should be validated for linearity, accuracy, precision, LOD, and LOQ according to ICH guidelines[5].
Visualizing the Analytical Workflow
Understanding the logical flow of an analytical method is essential for its efficient execution. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the analysis of quinoxalines and the general process of analytical method validation.
References
- 1. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpca.org [ijpca.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6,7-Dimethoxy-2-methylquinoxaline: A Procedural Guide
Core Safety and Hazard Information
Quinoxaline derivatives should be handled with care, assuming they may possess hazardous properties. The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system, and potential harm if ingested.[2][3]
Hazard Profile of Quinoxaline Derivatives
| Hazard Type | Description | Primary Precaution |
| Skin Irritation | May cause redness, itching, or inflammation upon contact.[2][3] | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][4] |
| Eye Irritation | Can cause serious irritation, redness, and discomfort.[2][3] | Wear safety glasses or goggles.[2][4] |
| Respiratory Irritation | Inhalation of dust or fumes may irritate the respiratory tract.[2][3] | Handle in a well-ventilated area or a chemical fume hood.[2][4] |
| Acute Oral Toxicity | May be harmful if swallowed.[5] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[2][5] |
| Aquatic Toxicity | May be harmful or toxic to aquatic life.[5][6] | Prevent release into the environment. Do not dispose of down the drain.[3][5] |
Experimental Protocol for Disposal
The following protocol outlines the standard operating procedure for the safe disposal of 6,7-Dimethoxy-2-methylquinoxaline and its associated waste. This procedure is based on general best practices for hazardous chemical waste management.[7][8][9]
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.
-
Designated Hazardous Waste Container: A clearly labeled, sealable container compatible with chemical solids.
-
Waste Label.
-
Spill Kit: Absorbent materials, separate waste bag for spill cleanup.
Procedure:
-
Personal Protective Equipment (PPE) Confirmation: Before handling the chemical, ensure all required PPE is worn correctly. This includes safety goggles, a buttoned lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect any unreacted this compound, contaminated weighing paper, or other solid materials in a designated, leak-proof hazardous waste container.[4][8]
-
Liquid Waste: If the compound is in solution, it must be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5] For instance, halogenated and non-halogenated organic solvents should typically be kept separate.
-
Sharps Waste: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.[5]
-
Lightly Contaminated Items: Items like used gloves and paper towels with minimal contamination should be placed in a dedicated container for chemically contaminated solid waste.[5]
-
-
Container Management:
-
Ensure the primary waste container is in good condition and securely sealed when not in use to prevent spills or the release of vapors.[7][8]
-
Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel and away from drains or high-traffic areas.[8][9]
-
-
Labeling:
-
Accidental Spill Cleanup:
-
In the event of a spill, alert personnel in the area.
-
Wear appropriate PPE, including a respirator if significant dust is generated.[3]
-
Clean up the spill using dry methods (e.g., sweeping or carefully wiping) to avoid generating dust.[3]
-
Place all contaminated cleanup materials into a sealed, labeled bag or container for disposal as hazardous waste.[3]
-
-
Final Disposal:
Chemical Waste Disposal Workflow
The logical flow for proper laboratory chemical waste management is crucial for maintaining a safe and compliant research environment. The following diagram illustrates this workflow.
Caption: Workflow for Safe Laboratory Chemical Waste Disposal.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS). Always adhere to local, state, and federal regulations regarding hazardous waste disposal.
References
- 1. This compound | 143159-04-0 [chemicalbook.com]
- 2. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. acewaste.com.au [acewaste.com.au]
- 5. essex.ac.uk [essex.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Effective Lab Chemical Waste Management [emsllcusa.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 6,7-Dimethoxy-2-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6,7-Dimethoxy-2-methylquinoxaline. Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound, based on standard laboratory safety protocols for quinoxaline derivatives.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields | ANSI Z87.1-rated | Protects against splashes and airborne particles. |
| Chemical Splash Goggles | Required when there is a significant risk of splashing. | Provides a seal around the eyes for enhanced protection.[1][2] | |
| Face Shield | To be worn over safety glasses or goggles during bulk handling or when splashing is likely. | Protects the entire face from chemical splashes.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves.[1] | Prevents skin contact with the chemical.[1] |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended when handling larger quantities. | Provides an additional layer of protection against spills and splashes. | |
| Respiratory Protection | Fume Hood or Local Exhaust Ventilation | Required for all handling procedures. | Ensures adequate ventilation and minimizes inhalation exposure.[3] |
| Vapor Respirator | Recommended if ventilation is inadequate. | Protects against inhalation of vapors or mists. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Handling Procedures:
-
Preparation: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood or with adequate local exhaust ventilation to minimize inhalation exposure.[3]
-
Dispensing: When weighing or transferring the solid compound, use techniques that minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Wash hands and face thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[4]
Storage Plan:
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents.[3]
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is mandatory for a safe laboratory environment.
Emergency Procedures:
| Emergency Type | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3] If skin irritation occurs, get medical advice/attention. |
| Inhalation | Remove to fresh air.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical assistance.[3] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[3] For large spills, follow institutional emergency procedures. |
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not empty into drains.
Visual Safety Workflow
The following diagrams illustrate the key decision-making and procedural workflows for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
